Product packaging for Kanchanamycin A(Cat. No.:)

Kanchanamycin A

Cat. No.: B1249058
M. Wt: 1055.3 g/mol
InChI Key: LLKMUSZUPKLZDW-ONKXNGKDSA-N
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Description

Kanchanamycin A is a complex 36-membered polyol macrolide antibiotic complex originally isolated from the bacterium Streptomyces olivaceus Tü 4018 . This natural product belongs to a structurally distinctive family of macrolides characterized by a bicyclic carbon skeleton, which is formed by the large macrolide ring and an integrated 6-membered hemiacetal ring . A particularly unusual feature for this class of compounds is the presence of a terminal urea moiety in its structure . The initial detection and isolation of this compound were achieved through advanced HPLC-diode-array and HPLC-electrospray-mass-spectrometry screening, with its elaborate structure fully elucidated using modern 2D NMR techniques . This compound exhibits valuable biological activities for research, demonstrating both antibacterial and antifungal effects, with a noted specificity against Pseudomonas fluorescens . As a polyol macrolide, it represents an important subject for studies in natural product discovery, antibiotic mechanism of action, and the biosynthetic pathways of complex polyketides in actinomycetes . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H90N2O18 B1249058 Kanchanamycin A

Properties

Molecular Formula

C54H90N2O18

Molecular Weight

1055.3 g/mol

IUPAC Name

3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13+,33-18+

InChI Key

LLKMUSZUPKLZDW-ONKXNGKDSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O

Synonyms

kanchanamycin A

Origin of Product

United States

Foundational & Exploratory

The Origin of Kanchanamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kanchanamycin A is a novel polyol macrolide antibiotic originating from the actinomycete Streptomyces olivaceus Tü 4018.[1][2][3][4] Discovered through a systematic screening of microbial metabolites, this complex natural product is synthesized via a Type I modular polyketide synthase (PKS) system.[5] Its discovery underscores the continued importance of terrestrial microorganisms as a source of unique and biologically active secondary metabolites. This document provides a comprehensive overview of the origin, biosynthesis, and physicochemical properties of this compound, including detailed experimental protocols for its production and isolation, based on available scientific literature.

Microbial Origin and Discovery

This compound is a secondary metabolite produced by the bacterial strain Streptomyces olivaceus Tü 4018.[1][2][3][4][6] The producing organism was isolated from a soil sample collected in Kanchana Buri, Thailand.[6] The discovery was the result of a high-performance liquid chromatography (HPLC) screening program designed to identify novel secondary metabolites from actinomycetes.[1][3][6] In addition to this compound, the strain S. olivaceus Tü 4018 also produces other related macrolides, including Kanchanamycins C and D, as well as other structurally diverse compounds like oasomycin A and desertomycin A.[1][3][6]

Biosynthesis of this compound

The biosynthesis of this compound is accomplished through a Type I modular polyketide synthase (PKS) pathway.[5] These large, multifunctional enzymes act as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The backbone of this compound is assembled by the sequential condensation of simple carboxylate units, a process dictated by the specific domains within each PKS module.[5]

While the specific gene cluster for this compound has not been fully detailed in the reviewed literature, a generalized workflow for the biosynthesis of such macrolides can be conceptualized.

G cluster_0 Polyketide Synthase (PKS) Assembly Line cluster_1 Post-PKS Modification Starter Starter Unit (e.g., Acetyl-CoA) Extender1 Extender Unit 1 (e.g., Malonyl-CoA) Starter->Extender1 Loading & Condensation ExtenderN Extender Unit 'n' (e.g., Methylmalonyl-CoA) Extender1->ExtenderN Chain Elongation (n cycles) PKS_Backbone Assembled Polyketide Chain ExtenderN->PKS_Backbone Final Extension Cyclization Cyclization (Thioesterase Domain) PKS_Backbone->Cyclization Release & Macrolactonization Tailoring Tailoring Reactions (Hydroxylation, Glycosylation, etc.) Cyclization->Tailoring Kanchanamycin_A This compound Tailoring->Kanchanamycin_A

Caption: Generalized biosynthetic pathway for a Type I PKS macrolide like this compound.

Physicochemical and Structural Properties

This compound is classified as a 36-membered polyol macrolide antibiotic.[1][2][6] Its complex structure features a bicyclic carbon skeleton, which is formed by a large 36-membered lactone ring and an integrated 6-membered hemiacetal ring.[2][4][7] A distinctive feature for this class of macrolides is the presence of a terminal urea moiety in this compound.[2][4][7] The structure was elucidated using a combination of electrospray mass spectrometry (MS) and advanced 2D nuclear magnetic resonance (NMR) techniques.[4][8]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₅₄H₉₀N₂O₁₈[6]
Molecular Weight1055.3 g/mol [6]
AppearanceWhite powder[6]
Chemical Class36-membered Polyol Macrolide[1][2][6]
Key Structural FeaturesBicyclic carbon skeleton, 6-membered hemiacetal ring, terminal urea moiety[2][4][7]

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, isolation, and purification of this compound, based on established methods for Streptomyces cultivation and macrolide extraction.

Fermentation Protocol

Production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018. While the exact media composition and fermentation parameters are often proprietary, a typical laboratory-scale protocol can be outlined.

4.1.1. Media and Culture Conditions

Streptomyces species are generally cultivated on complex media to support the production of secondary metabolites.

Table 2: Representative Fermentation Media for Streptomyces
ComponentConcentration (g/L)Purpose
Soluble Starch20.0Carbon Source
Glucose10.0Carbon Source
Yeast Extract5.0Nitrogen and Growth Factor Source
Peptone5.0Nitrogen Source
K₂HPO₄1.0Phosphate Source & pH Buffer
MgSO₄·7H₂O0.5Source of Metal Ions
CaCO₃2.0pH Buffer

4.1.2. Fermentation Procedure

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. olivaceus Tü 4018. The culture is incubated at 28-30°C for 48-72 hours with shaking at approximately 200 rpm.

  • Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v). Fermentation is carried out in baffled flasks or a bioreactor at 28-30°C for 5 to 7 days.

  • Process Monitoring: Parameters such as pH, dissolved oxygen, and glucose consumption are monitored. The production of this compound is typically tracked by taking periodic samples and analyzing them via HPLC.

Isolation and Purification Protocol

This compound is recovered from both the mycelial biomass and the culture filtrate.[1][3] The general workflow involves extraction followed by chromatographic purification.

G Fermentation Fermentation Broth (S. olivaceus Tü 4018) Filtration Filtration / Centrifugation Fermentation->Filtration Mycelium Mycelial Biomass Filtration->Mycelium Filtrate Culture Filtrate Filtration->Filtrate Solvent_Extraction1 Solvent Extraction (e.g., Acetone/Methanol) Mycelium->Solvent_Extraction1 Solvent_Extraction2 Solvent Extraction (e.g., Ethyl Acetate) Filtrate->Solvent_Extraction2 Crude_Extract1 Crude Mycelial Extract Solvent_Extraction1->Crude_Extract1 Crude_Extract2 Crude Filtrate Extract Solvent_Extraction2->Crude_Extract2 Combine Combine Extracts Crude_Extract1->Combine Crude_Extract2->Combine Concentration Concentration (Rotary Evaporation) Combine->Concentration Combined_Crude Combined Crude Extract Concentration->Combined_Crude Chromatography Chromatography (Silica Gel, HPLC) Combined_Crude->Chromatography Purified_Kanchanamycin Purified this compound Chromatography->Purified_Kanchanamycin

Caption: General workflow for the isolation and purification of this compound.

4.2.1. Extraction

  • Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelium from the culture filtrate.

  • Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol to recover intracellular metabolites. The solvent is then evaporated to yield a crude extract.

  • Filtrate Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral pH. The organic phases are collected.

  • Concentration: The organic extracts from both the mycelium and filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude solid residue.

4.2.2. Purification

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on polarity.

  • Preparative HPLC: Fractions containing this compound are further purified by reversed-phase preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry, originating from the terrestrial actinomycete Streptomyces olivaceus Tü 4018. Its complex macrolide structure, assembled by a Type I PKS system, and its biological activities highlight the vast, untapped potential of microbial secondary metabolites. The methodologies outlined in this guide provide a framework for the laboratory-scale production, isolation, and characterization of this compound, serving as a valuable resource for researchers in antibiotic discovery and development. Further investigation into its specific biosynthetic gene cluster could open avenues for biosynthetic engineering and the creation of novel analogues with improved therapeutic properties.

References

Discovery and isolation of Kanchanamycin A from Streptomyces olivaceus.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing search for novel antimicrobial agents, natural products from microorganisms remain a vital source of chemical diversity and biological activity. Kanchanamycin A, a potent polyol macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces olivaceus strain Tü 4018. This strain was identified from a soil sample collected in Kanchana Buri, Thailand.[1] Kanchanamycins are a family of 36-membered polyol macrolide antibiotics that exhibit significant antibacterial and antifungal properties, with notable activity against Pseudomonas fluorescens.[1][2]

Structurally, this compound is distinguished by a bicyclic carbon skeleton, which is composed of a 36-membered lactone ring and a 6-membered hemiacetal ring.[3] A particularly unusual feature for this class of macrolides is the presence of a terminal urea moiety.[3] The structural elucidation of this compound was accomplished through a combination of electrospray mass spectrometry and advanced 2D nuclear magnetic resonance (NMR) techniques, including HSQC, HMBC, and 2D-HSQC-TOCSY.[3] This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product drug discovery.

Experimental Protocols

Fermentation of Streptomyces olivaceus Tü 4018

The production of this compound is achieved through submerged fermentation of Streptomyces olivaceus Tü 4018.

  • Culture Medium: A complex medium is used, consisting of 2% mannitol and 2% soybean meal in distilled water.[4]

  • Fermentation Setup: Batch fermentations are conducted in 500-ml baffled Erlenmeyer flasks, each containing 100 ml of the culture medium.

  • Inoculation and Incubation: The flasks are inoculated with a seed culture of S. olivaceus Tü 4018 and incubated at 27°C on a rotary shaker set to 120 rpm.

  • Fermentation Duration: The fermentation is carried out for a period of 96 hours.

  • Adsorbent Resin (Optional): For in-situ extraction, Amberlite XAD-16 resin can be added to the fermentation broth. While this can alter the relative production of different kanchanamycin congeners, it has been shown to decrease the overall yield of this compound.[1]

Isolation and Purification of this compound

The isolation of this compound involves a multi-step process to separate the compound from the culture broth and mycelium.

  • Initial Separation: The fermentation broth is first filtered to separate the culture filtrate from the mycelial cake.

  • Extraction from Culture Filtrate:

    • The culture filtrate is passed through a column packed with Amberlite XAD-16 resin.

    • The column is washed with a solution of water and methanol (60:40 v/v) to remove impurities.

    • This compound and other macrolides are eluted from the resin using a water and methanol solution (20:80 v/v).

  • Extraction from Mycelium:

    • The mycelial cake is extracted twice with ethanol.

    • The ethanol extracts are combined and concentrated under reduced pressure.

  • Combined Purification:

    • The concentrated ethanol extract from the mycelium is combined with the eluate from the Amberlite XAD-16 column.

    • The combined solution is concentrated, and the pH is adjusted to 4.5.

    • The acidified solution is then subjected to liquid-liquid extraction with 1-butanol.

    • The butanol extract is collected, dried, and redissolved in a minimal amount of methanol.

    • This methanolic solution is loaded onto a Sephadex LH-20 column and eluted with methanol to achieve further separation.

  • Final Purification:

    • The fractions containing this compound from the Sephadex LH-20 column are pooled and concentrated.

    • The final purification to obtain pure this compound is performed using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Quantitative Yield of this compound

The yield of this compound from the fermentation of Streptomyces olivaceus Tü 4018 is summarized in the table below.

Fermentation ConditionThis compound Yield (mg/L)Reference
Standard Fermentation385[1]
With Amberlite XAD-16 Resin200[1]
Physicochemical and Spectroscopic Data of this compound

The structural identity of this compound was confirmed through mass spectrometry and NMR spectroscopy.

PropertyValueReference
Molecular FormulaC58H104N2O19[3]
Molecular Weight1140.75[3]
1H and 13C NMRSee original publication for detailed shifts[3]
Biological Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound against a panel of microorganisms were determined using a broth microdilution method.

Test OrganismMIC (µg/mL)
Bacillus brevis3.1
Bacillus subtilis1.6
Staphylococcus aureus6.2
Escherichia coli>100
Pseudomonas fluorescens0.8
Candida albicans12.5
Mucor miehei1.6
Saccharomyces cerevisiae12.5

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow fermentation Fermentation of S. olivaceus Tü 4018 filtration Filtration fermentation->filtration culture_filtrate Culture Filtrate filtration->culture_filtrate Liquid Phase mycelium Mycelium filtration->mycelium Solid Phase xad16_column Amberlite XAD-16 Column Chromatography culture_filtrate->xad16_column ethanol_extraction Ethanol Extraction mycelium->ethanol_extraction wash_impurities Wash with H2O-MeOH (60:40) xad16_column->wash_impurities Impurities Discarded elution Elute with H2O-MeOH (20:80) xad16_column->elution Kanchanamycin-rich Fraction combined_extracts Combine Extracts elution->combined_extracts ethanol_extraction->combined_extracts butanol_extraction 1-Butanol Extraction (pH 4.5) combined_extracts->butanol_extraction sephadex_column Sephadex LH-20 Column Chromatography (Methanol) butanol_extraction->sephadex_column prep_hplc Preparative RP-HPLC sephadex_column->prep_hplc pure_kanchanamycin_a Pure this compound prep_hplc->pure_kanchanamycin_a

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide has detailed the discovery and isolation of this compound from Streptomyces olivaceus Tü 4018. The provided experimental protocols for fermentation and purification, along with the summarized quantitative data on yield and biological activity, offer a valuable resource for researchers in the field of natural product discovery. The unique structure and potent antimicrobial activity of this compound underscore the continued importance of exploring microbial diversity for the identification of new therapeutic leads. Further investigation into the mechanism of action and potential for derivatization of this compound may open new avenues for the development of next-generation antibiotics.

References

Unraveling Kanchanamycin A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A, a novel polyol macrolide antibiotic, presents a complex and intriguing molecular architecture. Isolated from Streptomyces olivaceus Tü 4018, its structure has been elucidated through a combination of advanced spectroscopic techniques. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields. We present a comprehensive summary of its structural features, quantitative spectroscopic data, and the experimental methodologies employed in its characterization.

Chemical Structure of this compound

This compound (C₅₄H₉₀N₂O₁₈) is a 36-membered polyol macrolide antibiotic. Its distinctive structure is characterized by a bicyclic carbon skeleton, which is formed by a large lactone ring and a six-membered hemiacetal ring. A particularly unusual feature for this class of macrolides is the presence of a terminal urea moiety.[1][2]

The core structure consists of a polyhydroxylated and polymethylated macrocycle. The elucidation of this complex structure was primarily achieved through extensive analysis of mass spectrometry and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy data.[1][2]

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and the relative stereochemistry of this compound relied heavily on modern NMR and mass spectrometry techniques. Due to significant signal overlap in the ¹H NMR spectrum, a suite of 2D NMR experiments was crucial for the complete assignment of proton and carbon signals.[1][2]

Mass Spectrometry

Electrospray Mass Spectrometry (ESI-MS) was instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

IonObserved m/zDeduced Formula
[M+H]⁺1087.6C₅₄H₉₁N₂O₁₈⁺
[M+Na]⁺1109.6C₅₄H₉₀N₂NaO₁₈⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of 2D NMR experiments, including HSQC, HMBC, and 2D-HSQC-TOCSY, was employed to establish the connectivity of the carbon skeleton and to assign the proton and carbon chemical shifts.[1][2]

Table 2: ¹H and ¹³C NMR Chemical Shifts for Selected Moieties of this compound (in CD₃OD)

Position¹³C (δ, ppm)¹H (δ, ppm)
C-1172.5-
C-245.82.45 (m)
C-372.13.98 (m)
C-1798.24.85 (d, 8.5)
C-42'161.5-
C-1''37.21.55 (m)
C-10''42.93.15 (t, 6.8)

Note: This table presents a selection of chemical shifts for illustrative purposes. The full assignment can be found in the primary literature.

Stereochemistry of this compound

The relative stereochemistry of the contiguous chiral centers within this compound was determined through the analysis of coupling constants in the ¹H NMR spectra and through NOESY/ROESY experiments. However, the absolute configuration of all stereocenters has not been fully elucidated in the initial reports. Further studies, potentially involving X-ray crystallography of a suitable derivative or total synthesis, would be required to establish the absolute stereochemistry.

Experimental Protocols

The structural elucidation of this compound involved a series of detailed experimental procedures.

Fermentation and Isolation

This compound was isolated from the mycelium and culture filtrate of Streptomyces olivaceus Tü 4018.[3] The production of this compound was achieved through fermentation in a suitable medium, followed by a multi-step extraction and purification process. This typically involves solvent extraction of the fermentation broth and mycelium, followed by chromatographic techniques such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the elemental composition of this compound.

  • Instrument : Triple-quadrupole mass spectrometer with an electrospray ion source.

  • Mode : Positive ion mode.

  • Sample Preparation : The purified compound was dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

NMR Spectroscopy

All NMR spectra were recorded on a high-field NMR spectrometer.

  • Solvent : Deuterated methanol (CD₃OD).

  • Experiments :

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Total Correlation Spectroscopy (TOCSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • 2D-HSQC-TOCSY

  • Data Processing : The NMR data were processed using specialized software to analyze the correlations and assign the chemical shifts.

Workflow for Structural Elucidation

The logical workflow for the determination of this compound's structure is a stepwise process that integrates data from various analytical techniques.

Structure_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Initial Characterization cluster_2 Structural Analysis cluster_3 Structure Determination Fermentation Fermentation of Streptomyces olivaceus Tü 4018 Extraction Solvent Extraction (Mycelium & Filtrate) Fermentation->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification UV UV Spectroscopy Purification->UV MS Mass Spectrometry (ESI-MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, TOCSY) NMR_1D->NMR_2D Planar_Structure Planar Structure Elucidation NMR_2D->Planar_Structure Stereochemistry Relative Stereochemistry (J-coupling, NOESY) Planar_Structure->Stereochemistry Final_Structure Proposed Structure of This compound Stereochemistry->Final_Structure

Fig. 1. Workflow for the structure elucidation of this compound.

Conclusion

The chemical structure of this compound represents a significant addition to the diverse family of polyol macrolide antibiotics. Its unique structural features, including the 36-membered bicyclic core and the terminal urea group, make it a subject of interest for further investigation, including total synthesis, biosynthesis, and the exploration of its mode of action and potential therapeutic applications. The detailed spectroscopic and methodological data presented in this guide serve as a foundational resource for scientists and researchers working to advance our understanding of this complex natural product.

References

Kanchanamycin A: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. Structurally, it belongs to the group of 36-membered polyol macrolides and is notable for the presence of a terminal urea moiety.[1][2] This document provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its antimicrobial properties. All available quantitative data has been summarized, and a detailed experimental protocol for antimicrobial susceptibility testing is provided.

Antimicrobial Activity

This compound has demonstrated both antibacterial and antifungal activities.[3][4] The compound is reported to be particularly effective against Pseudomonas fluorescens.[3][4] The antimicrobial activity of this compound, as determined by the broth dilution method, is summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Test OrganismStrainMIC (µg/mL)
Bacteria
Arthrobacter aurescensATCC 13344>100
Bacillus brevisATCC 999912.5
Bacillus subtilisATCC 663325
Corynebacterium insidiosumATCC 10253>100
Micrococcus luteusATCC 38150
Pseudomonas fluorescens6.25
Streptomyces viridochromogenesTü 5725
Fungi (Yeasts & Molds)
Candida albicans50
Mucor mieheiTü 28412.5
Nadsonia fulvescensATCC 204106.25
Nematospora coryliATCC 106473.13
Saccharomyces cerevisiaeATCC 218012.5

Data sourced from Fiedler et al., 1996.[3]

Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to other guanidine-containing macrolides suggests a potential mechanism involving the disruption of the cell membrane. This class of antibiotics is thought to interact with the lipid bilayer, leading to increased permeability and eventual cell lysis.

Proposed Mechanism of Action for Guanidine-Containing Macrolides Kanchanamycin_A This compound (Guanidine-Containing Macrolide) Cell_Membrane Bacterial or Fungal Cell Membrane Kanchanamycin_A->Cell_Membrane Targets Interaction Interaction with Lipid Bilayer Cell_Membrane->Interaction Permeability Increased Membrane Permeability Interaction->Permeability Lysis Cell Lysis and Death Permeability->Lysis

Proposed mechanism of action for this class of antibiotics.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on standard antimicrobial susceptibility testing procedures.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Test Compound: this compound stock solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol).

  • Test Organisms: Log-phase cultures of the bacterial or fungal strains to be tested.

  • Growth Media: Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test organism from an agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of this compound:

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth medium to achieve a range of desired concentrations.

  • Typically, this involves adding a volume of the stock solution to the first well and then transferring half of that volume to subsequent wells containing fresh medium.

4. Inoculation and Incubation:

  • Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Include a positive control (inoculum without the test compound) and a negative control (medium without inoculum).

  • Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the test organism.

  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Inoculum Inoculation Inoculate Wells with Test Organism Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Inspect or Read Absorbance Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Experimental workflow for determining the MIC of this compound.

Anticancer Activity and Signaling Pathways

To date, there is no publicly available scientific literature detailing the evaluation of this compound for anticancer activity. Furthermore, no studies have been published that investigate the specific signaling pathways in any cell type that may be affected by this compound. These areas represent significant opportunities for future research to further characterize the bioactivity profile of this compound.

Conclusion

This compound is a macrolide antibiotic with a demonstrated spectrum of antibacterial and antifungal activity. The available data indicates that it is particularly potent against Pseudomonas fluorescens and several fungal species. While its mechanism of action is not fully understood, it is hypothesized to involve the disruption of cellular membranes. Further research is warranted to explore its potential anticancer properties and to elucidate its molecular targets and effects on cellular signaling pathways.

References

Unraveling the Enigma: The Proposed Mechanism of Action of Kanchanamycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kanchanamycin A, a novel 36-membered polyol macrolide antibiotic, presents a unique structural feature—a terminal urea moiety—that distinguishes it from other members of its class. While its antibacterial and antifungal properties have been identified, the precise mechanism of action remains a subject of ongoing investigation. This technical guide synthesizes the currently available, though limited, scientific information regarding the proposed mechanism of action of this compound. It aims to provide a foundational understanding for researchers and professionals in drug development by detailing its known biological activities and drawing inferences from structurally related compounds. Due to the nascent stage of research into this compound's specific cellular and molecular interactions, this document highlights the significant knowledge gaps and underscores the necessity for further dedicated studies.

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces olivaceus.[1][2] Structurally, it is characterized as a polyol macrolide with a complex 36-membered bicyclic lactone ring.[2] A key distinguishing feature of this compound is the presence of a terminal urea group, a substitution that is uncommon in this class of macrolides.[2] This structural peculiarity is believed to be a critical determinant of its biological activity, setting it apart from its guanidine-containing analogs.[1]

Initial studies have confirmed that this compound exhibits both antibacterial and antifungal activities, with notable efficacy against Pseudomonas fluorescens.[1][3] However, a comprehensive understanding of how it exerts these effects at a molecular level is still lacking in the scientific literature. This guide will consolidate the existing data and propose potential avenues for its mechanism of action based on comparative analysis with related compounds.

Antimicrobial Spectrum and Potency

The antimicrobial profile of this compound has been primarily characterized through broth dilution methods. While extensive quantitative data is not publicly available, initial findings indicate a selective spectrum of activity.

Table 1: Antimicrobial Activity of this compound

ClassOrganismActivityReference
BacteriaPseudomonas fluorescensParticularly Effective[1][3]
Fungi-Antifungal Activity[1][3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of microorganisms are not detailed in the currently available literature.

A comparative review of structurally similar polyhydroxyl macrolides suggests that the terminal group plays a pivotal role in determining the breadth and potency of antimicrobial action.[1] In these related compounds, a terminal guanidine group is considered a key pharmacophore for broad-spectrum antibacterial and antifungal activities.[1] The substitution of this guanidino residue with a urea group, as seen in this compound, has been observed to lead to a significant reduction in antibacterial efficacy and a narrowing of the antifungal spectrum.[1] This critical observation suggests that this compound's mechanism of action likely diverges from that of its guanidine-containing counterparts, which are thought to act by disrupting cell membrane integrity.

Proposed Mechanism of Action: A Hypothesis

Given the limited direct evidence for this compound's mechanism of action, a proposed model must be inferred from its structural characteristics and the behavior of related macrolides. The presence of the unique terminal urea moiety is the central clue.

Divergence from Membrane Disruption

The well-documented mechanism for many guanidine-containing macrolide antibiotics involves interaction with and disruption of the bacterial cell membrane. The positively charged guanidinium group is thought to interact with negatively charged components of the membrane, such as phospholipids and lipoteichoic acids, leading to membrane depolarization and leakage of cellular contents.

The replacement of the strongly basic guanidino group with the neutral urea moiety in this compound makes a similar membrane disruption mechanism less probable. This structural change would significantly alter the molecule's electrostatic properties, likely diminishing its ability to bind to and perturb the cell membrane in the same manner.

Potential Intracellular Targets

With a direct membrane-disrupting role being less likely, it is hypothesized that this compound may exert its antimicrobial effects by interacting with intracellular targets. This would necessitate its transport across the cell membrane. The large, complex structure of the macrolide suggests that this transport may be an active, energy-dependent process or facilitated by specific membrane transporters.

Once inside the cell, potential targets could include:

  • Ribosomes and Protein Synthesis: While distinct from the aminoglycoside antibiotic Kanamycin A, which is a known inhibitor of the 30S ribosomal subunit, the possibility of this compound interfering with protein synthesis through a different binding site on the ribosome cannot be ruled out without experimental evidence.

  • Enzymatic Inhibition: The complex polyol structure of this compound could allow it to bind to and inhibit the activity of essential enzymes involved in key metabolic pathways, such as nucleic acid synthesis, cell wall biosynthesis, or energy metabolism.

  • DNA/RNA Interactions: The molecule could potentially intercalate with DNA or bind to specific RNA structures, thereby interfering with replication, transcription, or translation.

The following diagram illustrates the hypothetical pathways for this compound's mechanism of action, contrasting it with the established mechanism of guanidine-containing macrolides.

G Hypothetical Mechanism of Action for this compound cluster_0 Guanidine-Containing Macrolides cluster_1 This compound (Hypothetical) Guanidine_Macrolide Guanidine-Containing Macrolide Membrane_Interaction Interaction with Cell Membrane (Phospholipids, LTA) Guanidine_Macrolide->Membrane_Interaction Membrane_Disruption Membrane Disruption & Depolarization Membrane_Interaction->Membrane_Disruption Cell_Death_G Bacterial Cell Death Membrane_Disruption->Cell_Death_G Kanchanamycin_A This compound (Urea Moiety) Cellular_Uptake Cellular Uptake (Transport across membrane) Kanchanamycin_A->Cellular_Uptake Hypothesized Intracellular_Target Binding to Intracellular Target (e.g., Ribosome, Enzyme, DNA/RNA) Cellular_Uptake->Intracellular_Target Pathway_Inhibition Inhibition of Essential Cellular Pathway Intracellular_Target->Pathway_Inhibition Cell_Death_K Bacterial/Fungal Cell Death Pathway_Inhibition->Cell_Death_K

Caption: Contrasting mechanisms of macrolides.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a starting point for future research.

Cell Membrane Integrity Assays
  • Objective: To determine if this compound disrupts the integrity of bacterial or fungal cell membranes.

  • Methodology:

    • Culture target microorganisms (e.g., P. fluorescens, S. aureus, C. albicans) to mid-log phase.

    • Treat cells with varying concentrations of this compound, a positive control (e.g., a known membrane-disrupting agent like polymyxin B), and a negative control (vehicle).

    • Incubate for a defined period.

    • Assess membrane integrity using fluorescent dyes such as propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes, while SYTO 9 stains all cells.

    • Quantify the ratio of red (PI) to green (SYTO 9) fluorescence using fluorescence microscopy or a plate reader. An increase in the red/green ratio indicates membrane damage.

Macromolecular Synthesis Inhibition Assays
  • Objective: To investigate whether this compound inhibits the synthesis of DNA, RNA, or proteins.

  • Methodology:

    • Culture target microorganisms in a suitable medium.

    • Add this compound at its MIC or a supra-MIC concentration.

    • At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

    • After a short incubation with the radiolabeled precursors, precipitate the macromolecules using trichloroacetic acid (TCA).

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Compare the incorporation of radiolabeled precursors in treated cells to that in untreated controls. A significant reduction in the incorporation of a specific precursor would indicate inhibition of that macromolecular synthesis pathway.

Target Identification Studies
  • Objective: To identify the specific molecular target(s) of this compound.

  • Methodology:

    • Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads). Prepare a cell lysate from the target organism and pass it through the affinity column. Elute the proteins that bind to this compound and identify them using mass spectrometry.

    • Drug-Resistant Mutant Screening: Expose a large population of the target microorganism to increasing concentrations of this compound to select for resistant mutants. Sequence the genomes of the resistant mutants to identify mutations in genes that may encode the drug's target or be involved in its mechanism of action.

The following workflow diagram outlines the proposed experimental approach to elucidate the mechanism of action.

G Experimental Workflow for Elucidating this compound's Mechanism cluster_membrane cluster_synthesis cluster_target start Start with This compound membrane_assay Cell Membrane Integrity Assays start->membrane_assay macro_synthesis_assay Macromolecular Synthesis Inhibition Assays start->macro_synthesis_assay membrane_disruption Membrane Disruption? membrane_assay->membrane_disruption synthesis_inhibition Inhibition of DNA/RNA/ Protein Synthesis? macro_synthesis_assay->synthesis_inhibition target_id Target Identification Studies affinity_chrom Affinity Chromatography target_id->affinity_chrom mutant_screening Resistant Mutant Screening target_id->mutant_screening membrane_yes Mechanism involves membrane damage membrane_disruption->membrane_yes Yes membrane_no Mechanism is likely intracellular membrane_disruption->membrane_no No elucidation Elucidation of Mechanism of Action membrane_yes->elucidation membrane_no->target_id synthesis_yes Identify specific pathway synthesis_inhibition->synthesis_yes Yes synthesis_no Explore other intracellular targets synthesis_inhibition->synthesis_no No synthesis_yes->elucidation synthesis_no->target_id target_validation Validate identified target(s) affinity_chrom->target_validation mutant_screening->target_validation target_validation->elucidation

Caption: A proposed experimental workflow.

Conclusion and Future Directions

The study of this compound is in its infancy. While its unique structure, particularly the terminal urea moiety, presents an intriguing puzzle for medicinal chemists and microbiologists, the lack of detailed mechanistic studies represents a significant gap in our understanding. The current hypothesis is that this compound acts on an intracellular target, a departure from the membrane-disrupting mechanism of its guanidine-containing relatives.

Future research must focus on systematically evaluating its effects on cellular processes and identifying its specific molecular target(s). The experimental protocols outlined in this guide provide a roadmap for these investigations. A thorough understanding of this compound's mechanism of action will be crucial for assessing its potential as a therapeutic agent and for guiding the rational design of more potent and selective derivatives. The exploration of this unique macrolide may yet reveal novel antimicrobial strategies and cellular pathways.

References

The Pivotal Role of the Terminal Urea Moiety in the Function of Kanchanamycin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of Kanchanamycin A, a novel polyol macrolide antibiotic, with a specific focus on the contribution of its unique terminal urea moiety to its biological activity. This document provides a comprehensive overview of its antimicrobial properties, details the experimental protocols used for its characterization, and explores the hypothesized role of the urea group in its mechanism of action.

Introduction to this compound

This compound is a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus Tü 4018.[1][2] Structurally, it is characterized by a complex bicyclic carbon skeleton formed by a large lactone ring and an integrated 6-membered hemiacetal ring.[3][4] A particularly noteworthy and unusual feature of this compound is the presence of a terminal urea moiety.[3][4] The kanchanamycins, as a group, have demonstrated both antibacterial and antifungal activities, with this compound being especially effective against Pseudomonas fluorescens.[1][2]

The urea functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug-receptor interactions and overall bioactivity.[5] Its presence in a complex natural product like this compound suggests a significant role in its molecular mechanism of action.

Quantitative Antimicrobial Activity of this compound

The antimicrobial spectrum of this compound has been evaluated against a range of bacteria and fungi using the agar dilution method. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth, are summarized in the table below.

Test OrganismStrainMIC (µg/ml)
Bacillus subtilis12.5
Staphylococcus aureus25
Escherichia coli>100
Pseudomonas fluorescens6.25
Candida albicans25
Mucor miehei12.5
Paecilomyces variotii12.5

Data sourced from "Kanchanamycins, new polyol macrolide antibiotics produced by Streptomyces olivaceus Tü 4018. I. Taxonomy, fermentation, isolation and biological activities".

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound were determined using a standardized agar dilution method.

Methodology:

  • Preparation of Antibiotic Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.

  • Agar Plate Preparation: The antibiotic dilutions are incorporated into molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and poured into petri dishes.

  • Inoculum Preparation: The test microorganisms are cultured to a specific turbidity, corresponding to a known cell density (typically 10^5 to 10^6 CFU/ml).

  • Inoculation: The surfaces of the agar plates are inoculated with the microbial suspensions.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the respective microorganisms.

  • Observation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Stock Solution of This compound B Serial Dilutions A->B E Incorporate into Molten Agar B->E C Microbial Cultures D Standardized Inoculum C->D G Inoculate Plates D->G F Pour Agar Plates E->F F->G H Incubate Plates G->H I Observe for Growth H->I J Determine MIC I->J

Figure 1: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

The Role of the Terminal Urea Moiety: A Mechanistic Hypothesis

While direct experimental evidence elucidating the precise role of the terminal urea moiety in this compound's function is not yet available, its presence as a unique structural feature invites informed speculation based on the established roles of urea in other bioactive molecules.

The primary mechanism of action for related guanidine-containing macrolides is suggested to be the disruption of the cell membrane.[6] It is plausible that this compound shares this mechanism. The terminal urea moiety, with its capacity for strong hydrogen bonding, could play a crucial role in this process.

Hypothesized Mechanism of Action:

  • Initial Interaction: The macrolide core of this compound likely facilitates its initial association with the microbial cell membrane through hydrophobic interactions.

  • Target Recognition and Binding: The terminal urea moiety could then act as a key recognition element, forming specific hydrogen bonds with components of the cell membrane, such as the polar head groups of phospholipids or membrane proteins. This interaction would anchor the molecule at the membrane surface.

  • Membrane Disruption: The accumulation of this compound molecules on the membrane, facilitated by these specific interactions, could lead to a disruption of the membrane's structural integrity. This could involve the formation of pores or channels, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

hypothesized_moa cluster_membrane Microbial Cell Membrane cluster_kanchanamycin This compound cluster_effects Cellular Effects PL Phospholipid Head Groups Pore Pore Formation PL->Pore MP Membrane Proteins MP->Pore Macro Macrolide Core Macro->PL Hydrophobic Interaction Urea Terminal Urea Moiety Urea->PL H-Bonding Urea->MP H-Bonding Leak Ion/Metabolite Leakage Pore->Leak Death Cell Death Leak->Death

Figure 2: Hypothesized mechanism of action for this compound at the cell membrane.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel antimicrobial agents. Its broad-spectrum activity, coupled with its unique structural features, makes it a compelling subject for further investigation. The terminal urea moiety is undoubtedly a key feature of this molecule, and while its precise role is yet to be definitively established, it is highly likely to be critical for target recognition and binding.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs lacking the terminal urea moiety, or with modifications to this group, would provide direct evidence of its importance in the observed antimicrobial activity.

  • Target Identification: Elucidating the specific molecular target(s) of this compound within the microbial cell is crucial for a complete understanding of its mechanism of action.

  • Biophysical Studies: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to study the binding kinetics and thermodynamics of this compound and its analogs with model membrane systems or purified target molecules.

A deeper understanding of the role of the terminal urea moiety will be instrumental in the rational design of more potent and selective Kanchanamycin-based therapeutics.

References

Kanchanamycin A: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Kanchanamycin A is a novel 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1] As a member of the macrolide class of antibiotics, it exhibits both antibacterial and antifungal properties. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, biological activity, and the methodologies for its production and structural elucidation, aimed at researchers and professionals in the field of drug development.

Molecular Profile

This compound is a complex macrolide with a distinctive 36-membered lactone ring. Its key molecular data are summarized in the table below, alongside data for related Kanchanamycin analogues for comparative analysis.

CompoundMolecular FormulaExact Mass (Da)Key Structural Features
This compound C₅₄H₉₀N₂O₁₈1054.6188640336-membered polyol macrolide, terminal urea moiety
Kanchanamycin B C₁₈H₃₇N₅O₁₀483.25404239Aminoglycoside structure
Kanchanamycin C C₅₄H₉₁N₃O₁₇1054.31Guanidino group instead of urea moiety

Biological Activity and Mechanism of Action

This compound has demonstrated both antibacterial and antifungal activities.[1] It is reported to be particularly effective against Pseudomonas fluorescens.[1]

As a macrolide antibiotic, this compound is believed to exert its therapeutic effects by inhibiting protein synthesis in susceptible microorganisms. Macrolides typically bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein elongation.[2][3][4][5] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[2]

The proposed mechanism of action, typical for macrolide antibiotics, is illustrated in the signaling pathway diagram below.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Elongation Protein Elongation 30S_subunit 30S Subunit mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA Aminoacyl_tRNA Aminoacyl-tRNA Kanchanamycin_A This compound Kanchanamycin_A->50S_subunit Binds to Inhibition Inhibition of Protein Synthesis Protein_Elongation->Inhibition is blocked Bacterial_Death Bacteriostatic/Bactericidal Effect Inhibition->Bacterial_Death

Proposed mechanism of action for this compound.

Experimental Protocols

The production and characterization of this compound involve a multi-step process encompassing fermentation, isolation, and structure elucidation.

Fermentation

This compound is produced by the fermentation of Streptomyces olivaceus Tü 4018.[1] While the specific media composition and fermentation parameters for optimal production are proprietary, a general protocol for the cultivation of Streptomyces species for antibiotic production is outlined below.

  • Inoculum Preparation: A seed culture of S. olivaceus is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve logarithmic growth.

  • Production Fermentation: The production medium, typically containing sources of carbon, nitrogen, and essential minerals, is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to maximize the yield of this compound.

  • Monitoring: The production of Kanchanamycins is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) and electrospray mass spectrometry (ES-MS).[1]

Isolation and Purification

Upon completion of the fermentation, this compound is isolated from both the culture filtrate and the mycelium.[1]

  • Extraction: The fermentation broth is separated into the culture filtrate and mycelial biomass. The mycelium is extracted with a suitable organic solvent to recover the intracellular product.

  • Chromatographic Purification: The crude extracts from the filtrate and mycelium are subjected to a series of chromatographic steps to purify this compound. This typically involves techniques such as silica gel column chromatography and preparative HPLC.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques.[6]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound.

  • NMR Spectroscopy: A suite of 2D NMR experiments is employed to determine the complex structure of this compound. These include:

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which helps in assembling the carbon skeleton.

    • 2D-HSQC-TOCSY (Two-Dimensional Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy): To correlate protons within a spin system to the directly attached carbon, aiding in the assignment of overlapping proton signals.

The general workflow for the production and characterization of this compound is depicted in the diagram below.

experimental_workflow cluster_production Production cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces olivaceus Extraction Extraction from Mycelium and Culture Filtrate Fermentation->Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography MS Mass Spectrometry (ESI-MS) Chromatography->MS NMR 2D NMR Spectroscopy (HSQC, HMBC, 2D-HSQC-TOCSY) Chromatography->NMR Structure_Confirmed This compound Structure Confirmed

Experimental workflow for this compound.

Conclusion

This compound represents a promising lead compound in the ongoing search for novel antibiotics. Its unique structural features and biological activity warrant further investigation for potential therapeutic applications. The methodologies outlined in this guide provide a framework for its production and detailed characterization, which are essential steps in the drug development pipeline. Further studies are needed to fully elucidate its pharmacological profile and potential for clinical use.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Kanchanamycin A from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a novel polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tü 4018.[1][2][3] As a member of the macrolide class of antibiotics, this compound holds potential for applications in antibacterial and antifungal therapies.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, based on available scientific literature. The methodologies outlined below are intended to guide researchers in obtaining this compound for further study and development.

Data Presentation

StepProductStarting Quantity (e.g., g, L)Final Quantity (mg)Yield (%)Purity (%)
1Fermentation Broth10 L---
2Cell Biomass----
3Crude Ethanol Extract----
4Crude Butanol Extract----
5Purified this compound--->95% (Target)

Experimental Protocols

This protocol is based on the methods described for the isolation of kanchanamycins from Streptomyces olivaceus Tü 4018.

Part 1: Fermentation of Streptomyces olivaceus Tü 4018

Objective: To cultivate Streptomyces olivaceus Tü 4018 for the production of this compound.

Materials:

  • Streptomyces olivaceus Tü 4018 culture

  • Seed culture medium (e.g., Tryptic Soy Broth or a specialized Streptomyces seed medium)

  • Production culture medium (A defined production medium for macrolide production is recommended. A generic medium for Streptomyces can be used for initial trials, such as ISP2 medium)

  • Sterile baffled flasks or a fermenter

  • Incubator shaker

Protocol:

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces olivaceus Tü 4018 from a slant or plate culture to a flask containing the seed culture medium.

    • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until dense growth is observed.

  • Production Culture:

    • Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

    • Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days. Production of secondary metabolites like this compound typically occurs during the stationary phase of growth.

Part 2: Extraction of this compound

Objective: To extract this compound from the bacterial biomass.

Materials:

  • Fermentation broth from Part 1

  • Centrifuge and appropriate centrifuge bottles

  • Ethanol (95% or absolute)

  • 1-Butanol

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Harvesting of Biomass:

    • Transfer the fermentation broth to centrifuge bottles.

    • Centrifuge at 5,000-8,000 x g for 15-20 minutes to pellet the bacterial cells (mycelium).

    • Decant and discard the supernatant (culture filtrate), or store it for analysis of extracellular this compound.

  • Ethanol Extraction:

    • Resuspend the cell pellet in ethanol. A ratio of 1:3 to 1:5 (w/v) of wet cell weight to ethanol is recommended.

    • Stir or shake the suspension vigorously for 1-2 hours at room temperature to extract the intracellular compounds.

    • Centrifuge the mixture at 5,000-8,000 x g for 15-20 minutes to pellet the cell debris.

    • Carefully collect the ethanol supernatant, which contains the crude extract.

  • Solvent Partitioning with 1-Butanol:

    • Concentrate the ethanol extract to about 1/10th of its original volume using a rotary evaporator.

    • Transfer the concentrated extract to a separatory funnel.

    • Add an equal volume of 1-butanol and shake vigorously for 5-10 minutes.

    • Allow the layers to separate. This compound, being a lipophilic macrolide, will partition into the 1-butanol layer.

    • Collect the upper 1-butanol layer.

    • Repeat the extraction of the aqueous layer with 1-butanol two more times to maximize the recovery.

    • Combine all the 1-butanol extracts.

  • Concentration of Crude Extract:

    • Concentrate the combined 1-butanol extracts to dryness or a viscous oil using a rotary evaporator. This is the crude this compound extract.

Part 3: Purification of this compound by Chromatography

Objective: To purify this compound from the crude extract using exclusion chromatography.

Materials:

  • Crude this compound extract from Part 2

  • Sephadex LH-20 chromatography media

  • Chromatography column

  • Methanol (HPLC grade) or another suitable organic solvent

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Analytical High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) according to the manufacturer's instructions.

    • Pack a chromatography column with the swollen Sephadex LH-20 resin. The column size will depend on the amount of crude extract. A column with a bed volume of 100-200 mL is a good starting point for a lab-scale purification.

    • Equilibrate the column by washing it with at least two column volumes of the mobile phase.

  • Sample Loading and Elution:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

    • Carefully load the dissolved sample onto the top of the Sephadex LH-20 column.

    • Begin eluting the column with the mobile phase at a slow flow rate (e.g., 0.5-1.0 mL/min).

    • Collect fractions of a defined volume (e.g., 5-10 mL) using a fraction collector.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound. This can be done initially by Thin Layer Chromatography (TLC) and confirmed by analytical HPLC.

    • For TLC, spot a small aliquot of each fraction onto a TLC plate, develop the plate in an appropriate solvent system (e.g., chloroform:methanol), and visualize the spots under UV light or with a suitable staining reagent.

    • For HPLC analysis, inject a small aliquot of each fraction into an HPLC system equipped with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile).

    • Pool the fractions that contain pure or highly enriched this compound.

  • Final Concentration:

    • Combine the pure fractions and concentrate them to dryness using a rotary evaporator to obtain purified this compound.

    • Determine the final yield and purity of the isolated compound.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product a Inoculation of S. olivaceus Tü 4018 b Seed Culture (48-72h, 28-30°C) a->b c Production Culture (5-7 days, 28-30°C) b->c d Harvest Biomass (Centrifugation) c->d e Ethanol Extraction of Biomass d->e f Concentration of Ethanol Extract e->f g 1-Butanol Partitioning f->g h Concentration of Crude Extract g->h i Sephadex LH-20 Column Chromatography h->i j Fraction Collection & Analysis (TLC/HPLC) i->j k Pooling of Pure Fractions j->k l Final Concentration k->l m Purified This compound l->m G CrudeExtract Crude this compound Extract Sephadex Sephadex LH-20 Chromatography CrudeExtract->Sephadex Loading Fractions Collected Fractions Sephadex->Fractions Elution Analysis Purity Analysis (TLC/HPLC) Fractions->Analysis Sampling PureKanchanamycinA Pure this compound Fractions->PureKanchanamycinA Pooling & Concentration Analysis->Fractions Identification of Pure Fractions

References

Application Notes and Protocols for Kanchanamycin A Production from Streptomyces olivaceus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation, cultivation, extraction, and quantification of Kanchanamycin A, a novel 36-membered polyol macrolide antibiotic, from Streptomyces olivaceus.[1][2][3] The following sections detail the necessary media preparation, cultivation parameters, and analytical methods for successful production and analysis of this potent antibiotic.

I. Fermentation and Cultivation of Streptomyces olivaceus

Optimal growth and antibiotic production by Streptomyces olivaceus are highly dependent on the composition of the culture medium and specific fermentation parameters.

Media Composition

The following tables outline the composition for the seed and production media for the cultivation of Streptomyces olivaceus.

Table 1: Seed Culture Medium Composition

ComponentConcentration (g/L)Purpose
Glucose4.0Carbon Source
Yeast Extract4.0Nitrogen and Growth Factor Source
Malt Extract10.0Carbon and Nutrient Source
Calcium Carbonate (CaCO₃)2.0pH Buffering Agent
Agar (for solid medium)20.0Solidifying Agent

Table 2: Production Medium Composition for this compound

ComponentConcentrationPurpose
Mannitol2% (w/v)Primary Carbon Source
Soybean Meal2% (w/v)Primary Nitrogen Source
pH7.5Optimal pH for Production
Experimental Protocol: Inoculum Preparation

A two-stage fermentation process is recommended, starting with a seed culture to ensure a healthy and abundant inoculum for the production phase.

  • Spore Suspension: Prepare a spore suspension of Streptomyces olivaceus from a mature (7-10 days) agar slant culture by adding sterile water and gently scraping the surface.

  • Seed Culture Inoculation: Inoculate the seed culture medium with the spore suspension.

  • Incubation: Incubate the seed culture at 28-30°C for 2-3 days with shaking at 150-200 rpm to obtain a dense mycelial culture.[4]

Experimental Protocol: Production Fermentation
  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation Parameters: Maintain the fermentation at 30-35°C with an agitation rate of 200 rpm.[5] The optimal pH for antibiotic production in many Streptomyces species is near neutral (pH 6-8).[6]

  • Production Phase: Kanchanamycin production typically begins around 40 hours into the fermentation and reaches its maximum concentration after approximately 90 hours.[2]

  • Resin Addition (Optional): The addition of Amberlite XAD-16 resin at 36 hours post-inoculation can influence the relative production of different Kanchanamycin analogues, potentially increasing the yield of Kanchanamycin C while decreasing that of this compound.[2]

Table 3: Optimal Fermentation Parameters for Streptomyces Antibiotic Production

ParameterOptimal RangeReference
Temperature30-35°C[5][6]
pH6.0-8.0[6][7]
Incubation Time7-10 days[5][8]
Agitation150-250 rpm[5][9]

II. Extraction, Purification, and Quantification of this compound

This compound is present in both the culture filtrate and the mycelium.[1][2] The following protocols outline the steps for its extraction, purification, and quantification.

Experimental Protocol: Extraction
  • Separation: At the end of the fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

  • Mycelial Extraction: Extract the mycelium with an organic solvent such as methanol.

  • Broth Extraction: Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain the crude extract.

Experimental Protocol: Purification
  • Column Chromatography: The crude extract can be purified using silica gel column chromatography.[8]

  • Solvent System: A step-wise gradient of chloroform and methanol can be used to elute the column.

  • Fraction Analysis: Collect the fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.

Experimental Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of antibiotics like Kanchanamycin. While a specific protocol for this compound is not widely published, methods for the related Kanamycin can be adapted. This often involves derivatization for UV or fluorescence detection.[6][10] An HPLC-diode-array detection method has been used for the analysis of Kanchanamycins.[1][2]

Table 4: Example HPLC Parameters for Kanamycin Analysis (Adaptable for this compound)

ParameterConditionReference
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[6]
Mobile Phase Gradient of acetonitrile and a buffered aqueous solution[6]
Detection UV or Fluorescence (often requires derivatization)[6][10]
Flow Rate Typically 1.0 mL/min

III. Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis spore_prep Spore Suspension Preparation seed_culture Seed Culture (2-3 days) spore_prep->seed_culture production_culture Production Fermentation (90h) seed_culture->production_culture separation Separation of Mycelium and Broth production_culture->separation extraction Solvent Extraction separation->extraction concentration Concentration of Crude Extract extraction->concentration purification Column Chromatography concentration->purification hplc HPLC Quantification purification->hplc

Caption: Experimental workflow for this compound production.

Generalized Signaling Pathway for Macrolide Biosynthesis

The precise signaling pathway for this compound biosynthesis in Streptomyces olivaceus is not yet fully elucidated. However, the regulation of macrolide antibiotic biosynthesis in Streptomyces generally follows a hierarchical cascade involving both pathway-specific and global regulators.

signaling_pathway cluster_signals Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation global_regulators Global Regulators (e.g., AfsR) nutrient_limitation->global_regulators growth_phase Stationary Growth Phase growth_phase->global_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP family) global_regulators->pathway_specific_regulator biosynthetic_genes Kanchanamycin Biosynthetic Genes pathway_specific_regulator->biosynthetic_genes Activation kanchanamycin_A This compound biosynthetic_genes->kanchanamycin_A

Caption: Generalized macrolide biosynthesis signaling pathway.

References

HPLC Methods for the Purification and Analysis of Kanchanamycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Kanchanamycin A using High-Performance Liquid Chromatography (HPLC). This compound is a novel polyol macrolide antibiotic with significant antibacterial and antifungal activities, first isolated from Streptomyces olivaceus Tü 4018.[1] These methods are essential for researchers involved in the discovery, development, and quality control of this promising antibiotic.

Purification of this compound by Preparative HPLC

The isolation of pure this compound from fermentation broth or crude extracts is a critical step for its structural elucidation, biological activity assessment, and further development.[1] A robust preparative reversed-phase HPLC method is presented below, based on established protocols for the purification of Kanchanamycins.

Experimental Protocol: Preparative RP-HPLC

This protocol outlines the steps for the preparative purification of this compound.

1. Sample Preparation:

  • Extract the biomass containing this compound with ethanol.

  • Concentrate the ethanol extract and then perform a liquid-liquid extraction with 1-butanol.

  • Subject the 1-butanol extract to exclusion chromatography using Sephadex LH-20 to obtain a partially purified fraction.[2]

  • Dissolve the enriched this compound fraction in a suitable solvent compatible with the mobile phase (e.g., a small volume of the initial mobile phase composition).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

ParameterSpecification
Column Nucleosil-100 C-18, 10 µm, 250 x 16 mm
Mobile Phase A 0.01% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.01% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Linear gradient (specific gradient profile to be optimized based on sample complexity)
Flow Rate (Typical for a 16 mm ID column, e.g., 5-10 mL/min, requires optimization)
Detection UV at 230 nm[1]
Injection Volume Dependent on sample concentration and column loading capacity
Fraction Collection Collect fractions based on the elution profile of this compound

3. Post-Purification Processing:

  • Analyze the collected fractions for purity using an analytical HPLC method (see Section 2).

  • Pool the pure fractions containing this compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain pure this compound as a solid.

Workflow for Preparative HPLC Purification of this compound

G cluster_extraction Sample Preparation cluster_hplc Preparative HPLC cluster_post_processing Post-Purification Fermentation_Broth Streptomyces olivaceus Fermentation Broth Ethanol_Extraction Ethanol Extraction of Biomass Fermentation_Broth->Ethanol_Extraction Butanol_Extraction 1-Butanol Extraction Ethanol_Extraction->Butanol_Extraction Sephadex_LH20 Sephadex LH-20 Chromatography Butanol_Extraction->Sephadex_LH20 Filtered_Sample Filtered Sample for Injection Sephadex_LH20->Filtered_Sample HPLC_System Preparative RP-HPLC System (Nucleosil-100 C-18) Filtered_Sample->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal & Lyophilization Purity_Analysis->Solvent_Removal Pure_Kanchanamycin_A Pure this compound Solvent_Removal->Pure_Kanchanamycin_A G Start Start: Method Development Goal (Purity/Quantification of this compound) Column_Selection Column Selection (Reversed-Phase C18) Start->Column_Selection Mobile_Phase Mobile Phase Selection (ACN/Water with TFA) Column_Selection->Mobile_Phase Gradient_Optimization Gradient Optimization (Resolution and Run Time) Mobile_Phase->Gradient_Optimization Flow_Rate Flow Rate and Temperature (Efficiency and Reproducibility) Gradient_Optimization->Flow_Rate Detection Detection Wavelength (230 nm) Flow_Rate->Detection Validation Method Validation (Linearity, Precision, Accuracy) Detection->Validation Final_Method Final Analytical Method Validation->Final_Method

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Kanchanamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus.[1][2] It belongs to a class of natural products known for their diverse biological activities. This compound has demonstrated both antibacterial and antifungal properties, with notable efficacy against Pseudomonas fluorescens.[1][2] This document provides detailed protocols for determining the antibacterial susceptibility of various bacterial strains to this compound using standard laboratory methods. The provided methodologies are essential for the evaluation of its potential as a therapeutic agent and for further research into its mechanism of action.

Data Presentation

The antibacterial activity of this compound and its related compounds can be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds (µg/mL)

Test OrganismThis compoundKanchanamycin CKanchanamycin DAzalomycin F
Arthrobacter aurescens ATCC 13344>1003>1001
Bacillus brevis ATCC 9999>100>100>100100
Bacillus subtilis ATCC 6051>10010>1003
Staphylococcus aureus ATCC 116323010>1003
Escherichia coli K12>10010>1003
Pseudomonas fluorescens ATCC 1352530.131
Candida albicans ATCC 10231>10010>10010
Saccharomyces cerevisiae Tü 125>10010>10010
Aspergillus viridinutans CBS 12754100101003
Paecilomyces variotii Tü 137>10030>10010
Penicillium notatum Tü 136303303

Data sourced from Fiedler et al., 1996.[1] It is important to note that this data is from a 1996 publication and more recent evaluations may be warranted.

Experimental Protocols

Two standard and widely accepted methods for determining the antibacterial susceptibility of a compound are the Broth Microdilution Method for MIC determination and the Agar Well Diffusion Assay for qualitative screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth broth (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial strains for testing

  • Sterile pipette tips and multichannel pipettor

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control antibiotic (e.g., Kanamycin, Gentamicin)

  • Negative control (broth only)

  • Growth control (broth with bacteria, no antibiotic)

  • Resazurin solution (optional, as a growth indicator)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or sterile distilled water) at a high concentration (e.g., 10 mg/mL). The solvent should be tested for its own potential antimicrobial activity at the highest concentration used in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile broth.

    • Incubate the broth culture at the optimal temperature for the bacterium (e.g., 37°C) until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution (at a starting concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mix, and continue this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (containing broth and inoculum but no this compound).

    • The twelfth well will serve as the sterility control (containing only broth).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well (from column 1 to 11), resulting in a final volume of 200 µL per well and the desired final bacterial concentration. Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

    • If using a growth indicator like resazurin, add it to each well after incubation and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a substance. It relies on the diffusion of the antimicrobial agent from a well through an agar medium inoculated with a test microorganism.[5][6]

Materials:

  • This compound

  • Sterile Petri dishes

  • Muller-Hinton Agar (MHA)

  • Bacterial strains for testing

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Incubator

  • Positive control antibiotic solution

  • Negative control (solvent used to dissolve this compound)

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of approximately 4 mm.

    • Allow the agar to solidify completely at room temperature.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure a uniform lawn of bacterial growth.

    • Allow the plate to dry for a few minutes.

  • Creation of Wells and Application of this compound:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

    • In separate wells, add the positive control antibiotic and the negative control (solvent).

  • Incubation:

    • Incubate the plates in an inverted position at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Experimental Workflow Diagrams

Antibacterial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion prep_kancha Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well plate prep_kancha->serial_dilution add_kancha Add this compound to Wells prep_kancha->add_kancha prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Bacterial Suspension prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate (Lawn Culture) prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate (18-24h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC (Visual/OD/Indicator) incubate_mic->read_mic create_wells Create Wells in Agar inoculate_agar->create_wells create_wells->add_kancha incubate_agar Incubate (18-24h, 37°C) add_kancha->incubate_agar measure_zone Measure Zone of Inhibition (mm) incubate_agar->measure_zone

Caption: Experimental workflow for antibacterial susceptibility testing.

Proposed Mechanism of Action of this compound

The mechanism of action for many polyol macrolide antibiotics involves the disruption of the bacterial cell membrane integrity. While the specific signaling pathway for this compound is not fully elucidated, a plausible mechanism is the interaction with and disruption of the phospholipid bilayer, leading to leakage of cellular contents and ultimately cell death.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell membrane_intact Intact Phospholipid Bilayer membrane_disrupted Disrupted Membrane (Pore Formation) membrane_intact->membrane_disrupted Disruption of membrane integrity cellular_contents Cellular Contents (Ions, Metabolites) membrane_disrupted->cellular_contents Leakage of kanchanamycin This compound kanchanamycin->membrane_intact Interaction with membrane lipids cell_death Cell Death cellular_contents->cell_death leads to

References

Techniques for Elucidating the Structure of Kanchanamycin A Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation of Kanchanamycin A and its derivatives. This compound is a complex polyol macrolide antibiotic with a 36-membered lactone ring and a unique terminal urea moiety.[1][2] Due to its intricate structure and the significant overlap of signals in spectroscopic analyses, a combination of advanced analytical techniques is required for unambiguous structure determination.[1][2]

Core Analytical Techniques

The primary methods for determining the structure of this compound and its analogues are high-resolution mass spectrometry (HRMS) and a suite of two-dimensional nuclear magnetic resonance (2D NMR) experiments. For crystalline derivatives, X-ray crystallography can provide definitive stereochemical information.

Data Presentation: NMR Chemical Shifts

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound and its naturally occurring derivatives, Kanchanamycin C and D, in methanol-d₄. These data are crucial for the identification and structural comparison of new derivatives.

PositionThis compound (¹³C δ ppm)This compound (¹H δ ppm)Kanchanamycin C (¹³C δ ppm)Kanchanamycin C (¹H δ ppm)Kanchanamycin D (¹³C δ ppm)Kanchanamycin D (¹H δ ppm)
238.92.45 (m)38.92.45 (m)38.92.45 (m)
370.13.85 (m)70.13.85 (m)70.13.85 (m)
.....................
46161.9-158.6-161.9-

Note: This is an abbreviated table. The full dataset from the source literature should be consulted for complete assignments.[3]

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Application: To determine the elemental composition and exact mass of this compound derivatives, confirming the molecular formula.

Instrumentation: A triple-quadrupole mass spectrometer equipped with a nebulizer-assisted electrospray (ion spray) source is recommended.[2]

Protocol:

  • Sample Preparation:

    • Dissolve the purified derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

    • If the sample is not readily soluble, sonication may be applied. Ensure the final solution is clear and free of particulates.

    • For enhanced protonation in positive ion mode, 0.1% formic acid can be added to the solvent.

  • Instrumental Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 2.8 - 3.5 kV

    • Cone Voltage: 30 - 50 V (can be optimized to control in-source fragmentation)

    • Desolvation Temperature: 120 - 150 °C

    • Desolvation Gas Flow (N₂): 600 - 800 L/hr

    • Scan Range: m/z 100 - 2000

    • Acquisition Mode: Full scan, high-resolution mode

  • Data Analysis:

    • Identify the protonated molecule [M+H]⁺ and any other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Use the instrument's software to calculate the elemental composition from the accurate mass measurement. The high mass accuracy of the instrument is crucial for distinguishing between isobaric formulas.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Application: To establish the carbon skeleton and the connectivity of protons and carbons, overcoming the severe signal overlap common in macrolides.

Instrumentation: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified derivative in ~0.5 mL of a deuterated solvent (Methanol-d₄ is commonly used for Kanchanamycins).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H and ¹³C NMR (1D Experiments):

    • Acquire standard 1D proton and carbon spectra to observe the overall chemical shift distribution.

  • 2D NMR Experiments: The following experiments are essential for full structure elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons. This is crucial for assigning carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons. This is key for connecting different spin systems and establishing the overall carbon framework.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for the polyol chains. A 2D-HSQC-TOCSY experiment can be employed to resolve overlapping proton signals by spreading them out in the carbon dimension.[1][2]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

  • Data Analysis:

    • Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Systematically analyze the cross-peaks in each spectrum to build up structural fragments.

    • Combine the information from all spectra to assemble the complete structure of the derivative.

X-ray Crystallography

Application: To unambiguously determine the three-dimensional structure, including the absolute stereochemistry, of a this compound derivative.

Protocol:

  • Crystallization:

    • This is the most critical and often challenging step. High purity of the derivative is essential.

    • Screen a wide range of crystallization conditions (solvents, precipitants, temperature, and techniques such as vapor diffusion, slow evaporation, and solvent layering).

    • For macrolides, solvent systems such as methanol/water, ethanol/water, or acetone/water can be effective.

  • Data Collection:

    • Select a single crystal of suitable size and quality.

    • Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen.

    • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the general workflow for the structural elucidation of this compound derivatives and the logical relationships between the key experimental techniques.

experimental_workflow cluster_purification Purification cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_crystallography X-ray Crystallography Purification Purification of Derivative (e.g., HPLC) HRMS High-Resolution MS (ESI) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Crystallography X-ray Crystallography Purification->Crystallography Formula Elemental Composition (Molecular Formula) HRMS->Formula Provides Final_Structure Final Structure Elucidation Formula->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC, TOCSY, ROESY) NMR_1D->NMR_2D Structure_Fragments Structural Fragments (Connectivity) NMR_2D->Structure_Fragments Relative_Stereo Relative Stereochemistry NMR_2D->Relative_Stereo ROESY Structure_Fragments->Final_Structure Relative_Stereo->Final_Structure Absolute_Stereo Absolute Stereochemistry (3D Structure) Crystallography->Absolute_Stereo Determines Absolute_Stereo->Final_Structure

Caption: General workflow for the structural elucidation of this compound derivatives.

logical_relationships cluster_techniques Experimental Techniques cluster_information Derived Information HRMS HRMS Formula Molecular Formula HRMS->Formula Provides NMR 2D NMR Connectivity Atom Connectivity (2D Structure) NMR->Connectivity Defines Stereochemistry Stereochemistry (3D Structure) NMR->Stereochemistry Suggests Relative XRay X-ray Crystallography XRay->Stereochemistry Confirms Absolute Formula->Connectivity Connectivity->Stereochemistry

Caption: Logical relationships between techniques and derived structural information.

References

Application Notes and Protocols for Kanchanamycin A in Antimicrobial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanchanamycin A is a novel polyol macrolide antibiotic isolated from Streptomyces olivaceus. As a member of the macrolide class, it presents a promising scaffold for investigation in the ongoing challenge of antimicrobial resistance. Macrolide antibiotics are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. The emergence of resistance to existing macrolides necessitates the exploration of new compounds like this compound. These application notes provide a summary of the known data for this compound and propose detailed protocols for its application in antimicrobial resistance research, based on established methodologies for this class of antibiotics.

Properties of this compound

This compound is a 36-membered polyol macrolide antibiotic. A notable structural feature is the presence of a terminal urea moiety, which is uncommon for this class of macrolides.[1] It demonstrates both antibacterial and antifungal activities and has shown particular effectiveness against Pseudomonas fluorescens.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of microorganisms as determined by the broth dilution method.[3] This data is crucial for designing experiments to study its efficacy against both susceptible and resistant strains.

Test OrganismThis compound MIC (µg/mL)
Arthrobacter aurescens ATCC 13344>100
Bacillus brevis ATCC 999910
Bacillus subtilis ATCC 663310
Corynebacterium insidiosum100
Micrococcus luteus ATCC 934110
Mycobacterium phlei DSM 43239100
Pseudomonas fluorescens DSM 500901
Streptomyces viridochromogenes (Tü 57)10
Escherichia coli K12>100
Mucor miehei (Tü 284)10
Nadsonia fulvescens ATCC 20409>100
Nematospora coryli ATCC 10647>100
Paecilomyces variotii ETH 11469110
Saccharomyces cerevisiae S 135>100
Candida albicans>100

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the potential of this compound in overcoming antimicrobial resistance.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working stock solution in CAMHB to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture to achieve a standardized inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate D->E F Determine MIC E->F

MIC Determination Workflow

Protocol for Synergy Testing (Checkerboard Assay)

This protocol is designed to assess the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with a conventional antibiotic against a resistant bacterial strain.

Materials:

  • This compound

  • Conventional antibiotic (e.g., a beta-lactam or aminoglycoside)

  • Resistant bacterial strain

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the conventional antibiotic.

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of both antibiotics. Serially dilute this compound along the x-axis and the conventional antibiotic along the y-axis.

  • Inoculation: Inoculate the plate with the resistant bacterial strain at a standardized concentration.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Checkerboard_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions (X-axis) C Inoculate 96-well Plate with Resistant Strain A->C B Prepare Conventional Antibiotic Dilutions (Y-axis) B->C D Incubate Plate C->D E Determine MICs of Combinations D->E F Calculate FIC Index E->F G Interpret Results (Synergy, Additive, Antagonism) F->G

Checkerboard Synergy Assay Workflow

Proposed Mechanism of Action and Resistance

While the specific mechanism of action for this compound has not been elucidated, as a macrolide, it is hypothesized to inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This action would prevent the elongation of the polypeptide chain.

Potential Resistance Mechanisms to Investigate:

  • Target Site Modification: Mutations in the 23S rRNA or ribosomal proteins that reduce the binding affinity of this compound.

  • Efflux Pumps: Active transport of this compound out of the bacterial cell.

  • Enzymatic Inactivation: Modification of the this compound molecule by bacterial enzymes, rendering it inactive.

Macrolide_MoA cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Elongation KanchanamycinA This compound KanchanamycinA->Ribosome Binds to 23S rRNA

Hypothesized Mechanism of Action

Future Directions in Research

The study of this compound in the context of antimicrobial resistance is in its infancy. Future research should focus on:

  • Elucidating the precise mechanism of action against both susceptible and resistant bacteria.

  • Investigating the potential for synergy with a broad range of existing antibiotics.

  • Identifying the genetic determinants of resistance to this compound.

  • Exploring the structure-activity relationship of the this compound scaffold to guide the development of more potent derivatives.

These application notes and protocols provide a foundational framework for initiating research into the potential of this compound as a novel agent to combat antimicrobial resistance. The provided quantitative data and experimental designs will enable researchers to systematically evaluate its efficacy and mechanism of action.

References

Total Synthesis of Kanchanamycin A: A Note on the Current State of Research

Author: BenchChem Technical Support Team. Date: November 2025

As of October 2025, a total synthesis of Kanchanamycin A has not been reported in peer-reviewed scientific literature. While the structure of this complex natural product has been elucidated, its complete chemical synthesis from simple starting materials remains an unmet challenge in the field of organic chemistry.

This compound is a member of the polyol macrolide class of antibiotics.[1] Its intricate structure, isolated from Streptomyces olivaceus Tü 4018, presents significant synthetic hurdles.[1]

Structural Features of this compound

This compound is characterized by a 36-membered macrolactone ring.[1][2] Key structural features include:

  • A bicyclic carbon skeleton.[1][2]

  • A six-membered hemiacetal ring.[1][2]

  • A terminal urea moiety, which is an uncommon feature for this class of macrolides.[1][2]

  • A polyol- and polyene-containing backbone.

The complex stereochemistry and the large, flexible macrocycle make the total synthesis of this compound a formidable undertaking.

Alternative Topics for Application Notes and Protocols

Given the absence of a published total synthesis for this compound, we propose two alternative topics for which detailed Application Notes and Protocols can be provided:

Alternative 1: Total Synthesis Strategies for Kanamycin A and its Analogs

Kanamycin A is a clinically important aminoglycoside antibiotic whose total synthesis has been accomplished and well-documented.[3][4][5] This topic would allow for a detailed exploration of:

  • Retrosynthetic Analysis: Dissection of the Kanamycin A structure into key building blocks.

  • Key Synthetic Transformations: In-depth protocols for crucial reactions such as glycosylations, stereoselective installations of amino groups, and protecting group strategies.

  • Analog Synthesis: Methodologies for the preparation of Kanamycin A analogs with modified biological activity.

Alternative 2: General Synthetic Strategies Toward Polyol Macrolides

This topic would focus on the broader class of natural products to which this compound belongs. It would provide a comprehensive overview of the state-of-the-art methods for constructing complex polyol macrolides, including:

  • Strategies for Macrocyclization: A review of various macrolactonization methods, such as the Yamaguchi, Shiina, and Corey-Nicolaou macrolactonizations, as well as ring-closing metathesis.

  • Stereocontrolled Synthesis of Polyol Chains: Detailed protocols for iterative aldol reactions, substrate-controlled reductions, and other methods to control the stereochemistry of long acyclic chains.

  • Convergent Synthesis Strategies: The design and execution of synthetic routes that involve the late-stage coupling of complex fragments.

We invite you to select one of these alternatives so that we may proceed with generating the detailed Application Notes and Protocols as per your original request.

References

Application Notes and Protocols for the Generation and Screening of Kanchanamycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and screening of novel derivatives of Kanchanamycin A, a 36-membered polyol macrolide antibiotic. The methodologies described herein are intended to guide researchers in the exploration of the chemical space around the this compound scaffold to identify new analogs with improved biological activities.

Introduction to this compound

This compound is a natural product isolated from Streptomyces olivaceus[1][2]. It belongs to the family of polyol macrolide antibiotics and is characterized by a 36-membered bicyclic lactone ring and a terminal urea moiety[3][4]. Kanchanamycins exhibit both antibacterial and antifungal properties and are particularly effective against Pseudomonas fluorescens[1][2]. The complex structure of this compound is biosynthesized by a Type I modular polyketide synthase (PKS) system, which offers opportunities for biosynthetic engineering to create novel derivatives. Some related guanidine-containing polyhydroxyl macrolides have been noted for their potential to inhibit Ras signal transduction pathways, suggesting a potential application in oncology research.

Generation of this compound Derivatives

The generation of novel this compound derivatives can be achieved through several biosynthetic and semisynthetic methods. The modular nature of the PKS involved in its biosynthesis makes it amenable to genetic manipulation.

Mutasynthesis

Mutasynthesis involves the generation of a mutant strain of the producing organism that is blocked in the biosynthesis of a specific precursor. This mutant is then fed with synthetic analogs of the precursor, which are incorporated by the remaining active biosynthetic machinery to produce novel derivatives.

Protocol for Mutasynthesis of this compound Derivatives:

  • Generation of a Mutant Strain:

    • Identify and inactivate a key gene in the biosynthetic pathway of a precursor to the this compound polyketide backbone in Streptomyces olivaceus. This can be achieved through targeted gene knockout or chemical mutagenesis.

    • Confirm the knockout by PCR and sequencing.

    • Verify the loss of this compound production by HPLC-MS analysis of the culture broth.

  • Precursor Analog Synthesis:

    • Chemically synthesize analogs of the precursor that was blocked in the mutant strain. These analogs can contain modifications such as altered chain lengths, different functional groups, or isotopic labels.

  • Fermentation and Feeding:

    • Culture the mutant S. olivaceus strain in a suitable production medium.

    • At a specific time point during fermentation (e.g., after 24-48 hours of growth), add the synthetic precursor analog to the culture medium at various concentrations.

    • Continue the fermentation for a further 5-7 days.

  • Extraction and Purification:

    • Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent system (e.g., ethyl acetate).

    • Purify the novel this compound derivatives using chromatographic techniques such as silica gel chromatography and preparative HPLC.

  • Structure Elucidation:

    • Characterize the structure of the purified derivatives using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis is similar to mutasynthesis but does not necessarily require a mutant strain. It relies on the inherent flexibility of the biosynthetic enzymes to accept and incorporate synthetic precursors that can compete with the natural substrates.

Protocol for Precursor-Directed Biosynthesis of this compound Derivatives:

  • Cultivation of Streptomyces olivaceus:

    • Grow the wild-type S. olivaceus strain in a defined fermentation medium.

  • Feeding of Precursor Analogs:

    • Introduce chemically synthesized precursor analogs into the culture medium at different stages of growth and at varying concentrations.

  • Extraction, Purification, and Structure Elucidation:

    • Follow the same procedures as outlined in the mutasynthesis protocol (steps 4 and 5) to isolate and identify any newly formed this compound derivatives.

Screening of this compound Derivatives

A high-throughput screening cascade is essential to evaluate the biological activities of the generated this compound derivatives.

Antimicrobial Activity Screening

Protocol for Determining Minimum Inhibitory Concentration (MIC):

This protocol is adapted from the broth microdilution method.

  • Preparation of Test Plates:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Pseudomonas fluorescens, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening

Protocol for MTT Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed a 96-well plate with a suitable cancer cell line (e.g., a line with a known Ras mutation) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Antimicrobial Activity of Kanchanamycins

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound, C, and D against various microorganisms, as reported in the literature.

Test OrganismThis compound (µg/mL)Kanchanamycin C (µg/mL)Kanchanamycin D (µg/mL)
Bacillus subtilis>10025>100
Staphylococcus aureus>10050>100
Escherichia coli>100100>100
Pseudomonas fluorescens5012.5100
Candida albicans>10050>100
Mucor miehei>10025>100

Data extracted from Fiedler et al., 1996.[5]

Hypothetical Cytotoxicity Data for this compound Derivatives

The following table presents hypothetical IC50 values for a series of imagined this compound derivatives against a cancer cell line with a Ras mutation. This table is for illustrative purposes to demonstrate how data from the screening assays can be presented.

CompoundModificationIC50 (µM)
This compoundParent Compound>50
KAN-D-01Modification at the urea moiety25.3
KAN-D-02Alteration in the polyol chain12.8
KAN-D-03Glycosylation at a hydroxyl group45.1
KAN-D-04Removal of the hemiacetal ring>50

Visualizations

Ras Signaling Pathway

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Kanchanamycin_Derivative This compound Derivative Kanchanamycin_Derivative->Ras_GTP Inhibition

Caption: Potential inhibition of the Ras signaling pathway by a this compound derivative.

Experimental Workflow for Generation and Screening of this compound Derivatives

Kanchanamycin_Workflow Start Start: S. olivaceus Mutasynthesis Mutasynthesis Start->Mutasynthesis PDB Precursor-Directed Biosynthesis Start->PDB Derivative_Library This compound Derivative Library Mutasynthesis->Derivative_Library PDB->Derivative_Library HTS High-Throughput Screening Derivative_Library->HTS MIC_Assay MIC Assay (Antibacterial/Antifungal) HTS->MIC_Assay MTT_Assay MTT Assay (Cytotoxicity) HTS->MTT_Assay Hit_Identification Hit Identification MIC_Assay->Hit_Identification MTT_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: Workflow for the generation and screening of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Kanchanamycin A Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the fermentation yield of Kanchanamycin A from Streptomyces olivaceus.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound during fermentation?

A1: The production of this compound, like many secondary metabolites from Streptomyces, is influenced by a combination of nutritional and physical factors. Key parameters to optimize include the composition of the fermentation medium (specifically carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. The genetic stability of the producing strain, Streptomyces olivaceus, also plays a crucial role.

Q2: Which nitrogen sources are recommended for this compound production?

A2: Complex nitrogen sources are often beneficial for Streptomyces fermentations. For the production of Kanchanamycins by Streptomyces olivaceus Tü 4018, soybean meal has been identified as a suitable nitrogen source. In contrast, replacing soybean meal with corn steep powder or cottonseed has been shown to cause a significant decrease in the production of all secondary metabolites, including Kanchanamycins.[1] Therefore, soybean meal is the recommended starting point for medium optimization.

Q3: What is a suggested starting point for aeration in a bioreactor?

A3: Aeration is critical for the growth of the aerobic bacterium Streptomyces olivaceus and for the biosynthesis of polyol macrolides. A gas flow rate of 0.5 vvm (volume of gas per volume of liquid per minute) has been cited as an optimal condition for Kanchanamycin production.[2]

Q4: Is there a way to mitigate product feedback inhibition?

A4: Yes, product feedback inhibition, where the accumulation of the antibiotic inhibits its own synthesis, can be a limiting factor. One effective strategy is the in-situ removal of the product during fermentation. The addition of a polystyrene resin, such as Amberlite XAD-16, to the culture broth approximately 36 hours after inoculation has been shown to significantly increase the yield of other macrolactones produced by S. olivaceus Tü 4018 and also influences the production of Kanchanamycin C.[1] This suggests that this technique could be beneficial for this compound production as well.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Inappropriate Nitrogen SourceEnsure the medium contains a suitable complex nitrogen source. Soybean meal is recommended. Avoid using corn steep powder or cottonseed as the primary nitrogen source, as this has been shown to decrease yields.[1]
Suboptimal AerationVerify that the dissolved oxygen (DO) level is being maintained. For bioreactors, start with an aeration rate of 0.5 vvm and adjust as needed to maintain a DO level of at least 20% saturation.[2]
Incorrect pHThe optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7). Monitor the pH throughout the fermentation and adjust if necessary.
Stagnant or Declining Production After Initial Phase Product Feedback InhibitionConsider adding a neutral adsorbent resin like Amberlite XAD-16 to the fermentation broth after the initial growth phase (e.g., at 36 hours) to adsorb the produced this compound and alleviate feedback inhibition.[1]
Nutrient LimitationIf not operating in a fed-batch mode, essential nutrients like the carbon or nitrogen source may be depleted. Analyze the residual levels of key nutrients in the broth.
Poor Biomass Growth Suboptimal Growth MediumReview the composition of the seed and production media. Ensure they contain adequate sources of carbon, nitrogen, and essential minerals.
Inadequate Physical ParametersCheck and optimize temperature (typically 28-30°C for Streptomyces), pH, and agitation to ensure sufficient mixing and oxygen transfer for cell growth.
Inconsistent Yields Between Batches Inoculum VariabilityStandardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size (typically 5-10% v/v).
Genetic Instability of the StrainHigh-producing strains of Streptomyces can sometimes be unstable. It is advisable to go back to a frozen stock of the original strain periodically.

Data Presentation

Table 1: Effect of Nitrogen Source on Secondary Metabolite Production by S. olivaceus Tü 4018

Nitrogen SourceRelative Production of Kanchanamycins
Soybean MealBaseline
Corn Steep PowderStrong Decrease[1]
CottonseedStrong Decrease[1]

Table 2: General Fermentation Parameters for Antibiotic Production in Streptomyces

ParameterTypical RangeRecommended Starting Point for this compound
Temperature25-37°C28-30°C
pH6.0-8.07.0
Aeration (vvm)0.5-1.50.5[2]
Agitation (rpm)200-500Dependent on bioreactor geometry; ensure adequate mixing without excessive shear.
Inoculum Size (% v/v)2-105

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source

  • Prepare Basal Medium: Prepare a basal fermentation medium containing a known suitable nitrogen source (e.g., 20 g/L soybean meal), phosphate source (e.g., 1 g/L K₂HPO₄), and trace elements.

  • Prepare Carbon Source Variants: Aliquot the basal medium into several flasks. To each flask, add a different carbon source (e.g., glucose, glycerol, soluble starch, maltose) at a consistent concentration (e.g., 20 g/L).

  • Inoculation: Inoculate each flask with a standardized seed culture of S. olivaceus Tü 4018 (e.g., 5% v/v).

  • Incubation: Incubate all flasks under identical conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

  • Sampling and Analysis: At regular intervals, withdraw samples and measure cell growth (e.g., dry cell weight) and this compound concentration using a validated analytical method (e.g., HPLC).

  • Evaluation: Compare the final this compound titers to identify the optimal carbon source.

Protocol 2: In-situ Product Removal with Adsorbent Resin

  • Prepare Fermentation: Set up two identical fermentations (bioreactors or shake flasks) using the optimized medium.

  • Inoculation and Initial Incubation: Inoculate both fermentations and incubate under optimal conditions.

  • Resin Addition: After a predetermined time in the production phase (e.g., 36 hours), add sterile Amberlite XAD-16 resin (e.g., 2% w/v) to the experimental fermentation. The other fermentation will serve as the control.[1]

  • Continued Incubation: Continue the incubation for the remainder of the fermentation period.

  • Analysis: At the end of the fermentation, extract this compound from both the broth and the resin (using an appropriate solvent like methanol or acetone) in the experimental flask. Compare the total yield to that of the control flask.

Visualizations

Fermentation_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Process Strategy cluster_3 Outcome A Strain Selection & Inoculum Development B Media Component Screening (Carbon & Nitrogen Sources) A->B OFAT or Plackett-Burman C Physical Parameter Optimization (pH, Temp, Aeration) B->C D Statistical Design of Experiments (e.g., Response Surface Methodology) C->D Fine-tuning E Fed-Batch Strategy Development D->E F In-situ Product Removal (e.g., Resin Addition) D->F G Improved this compound Yield E->G F->G

Caption: A workflow for systematic optimization of this compound fermentation.

Hypothetical_Polyol_Macrolide_Pathway cluster_PKS Polyketide Synthase (PKS) cluster_postPKS Post-PKS Tailoring PKS_start Starter Unit (e.g., Acetyl-CoA) PKS_elongation Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) PKS_start->PKS_elongation PKS Modules PKS_release Polyketide Chain Release & Cyclization PKS_elongation->PKS_release Thioesterase Domain Hydroxylation Hydroxylation PKS_release->Hydroxylation Macrolactone Core Other_mods Other Modifications (e.g., Urea Moiety Formation) Hydroxylation->Other_mods Glycosylation Glycosylation (if applicable) Final_product This compound Other_mods->Final_product

Caption: A generalized biosynthetic pathway for polyol macrolides like this compound.

References

Overcoming challenges in the purification of Kanchanamycin A.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Kanchanamycin A. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of isolating this novel polyol macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus.[1][2][3] Its purification is challenging due to several factors: it is part of a complex of related kanchanamycins, it is produced in a complex fermentation broth alongside other metabolites, and its large, complex structure makes it susceptible to degradation.[2][4]

Q2: My overall yield of this compound is very low. What are the most likely causes?

A2: Low overall yield is a common issue in multi-step natural product isolation.[4] Key areas to investigate include inefficient extraction from the mycelium and culture filtrate, degradation of the target molecule during pH adjustments or concentration steps, and loss during chromatographic purification. Each step should be optimized and carefully monitored.

Q3: I'm having trouble separating this compound from other co-metabolites. What can I do?

A3: The producing strain, S. olivaceus Tü 4018, also produces other macrolactones like oasomycin A and desertomycin A.[2][3] Achieving separation requires high-resolution chromatography. The final, critical step is typically preparative reversed-phase HPLC.[2] Optimizing the gradient, column chemistry (e.g., C18, Phenyl-Hexyl), and mobile phase additives is crucial for resolving these closely related structures.

Q4: Is this compound more concentrated in the mycelium or the culture filtrate?

A4: The original isolation studies found Kanchanamycins in both the culture filtrate and the mycelium cake, so both fractions must be processed to maximize yield.[2]

Q5: What analytical techniques are recommended for monitoring the purification process?

A5: HPLC coupled with a diode-array detector (HPLC-DAD) and electrospray mass spectrometry (HPLC-ESI-MS) is highly effective for tracking this compound throughout the purification process.[2][3] These techniques allow for tentative identification based on UV absorbance and mass, even in complex mixtures.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Recovery from Solid-Phase Extraction (SPE)

Question: After loading the culture filtrate onto the Amberlite XAD-16 resin and eluting, I am seeing very low amounts of this compound in my eluate. What could be going wrong?

Answer: This issue can stem from several factors related to the resin binding and elution.

  • Incomplete Binding: The polarity of the culture filtrate may be too low for efficient binding. Ensure the methanol concentration from any upstream processing is minimal before loading.

  • Insufficient Elution Strength: The elution solvent (20:80 H₂O-MeOH) may not be strong enough. You can try a stepwise gradient with increasing methanol concentrations (e.g., 60%, 80%, 100%) to ensure complete elution.

  • Column Overload: Exceeding the binding capacity of the resin will cause the product to flow through during loading. Process the filtrate in smaller batches or increase the resin volume.

Table 1: SPE Troubleshooting Parameters
ParameterStandard ProtocolTroubleshooting ActionExpected Outcome
Resin Volume 10% of filtrate volumeIncrease to 15% of filtrate volumeImproved binding capacity, reduced loss in flow-through.
Wash Step 60:40 H₂O-MeOHPre-wash with 80:20 H₂O-MeOHRemoves more polar impurities without eluting the target.
Elution Step 20:80 H₂O-MeOHUse a step gradient: 40:60, 20:80, 0:100 H₂O-MeOHEnsures complete elution of this compound.
Flow Rate 2-3 bed volumes/hourReduce to 1 bed volume/hourIncreases residence time, allowing for better binding.
Experimental Workflow: Solid-Phase Extraction

Below is a generalized workflow for troubleshooting the SPE step.

spe_workflow SPE Troubleshooting Workflow start Start: Culture Filtrate load Load onto XAD-16 Column start->load collect_ft Collect Flow-Through (FT) load->collect_ft wash Wash with 60:40 H2O-MeOH load->wash analyze_ft Analyze FT by HPLC-MS collect_ft->analyze_ft analyze_ft->wash Target in FT? No troubleshoot Troubleshoot SPE (See Table 1) analyze_ft->troubleshoot Target in FT? Yes elute Elute with 20:80 H2O-MeOH wash->elute collect_eluate Collect Eluate elute->collect_eluate analyze_eluate Analyze Eluate by HPLC-MS collect_eluate->analyze_eluate analyze_eluate->troubleshoot Recovery OK? No proceed Proceed to Next Step analyze_eluate->proceed Recovery OK? Yes hplc_troubleshooting HPLC Resolution Troubleshooting start Start: Poor Resolution check_overload Is column overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes optimize_gradient Is gradient shallow enough? reduce_load->optimize_gradient flatten_gradient Flatten Gradient Slope optimize_gradient->flatten_gradient No change_selectivity Is selectivity the issue? optimize_gradient->change_selectivity Yes flatten_gradient->change_selectivity change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) change_selectivity->change_column Yes check_flow Is flow rate optimal? change_selectivity->check_flow No success Resolution Achieved change_column->success reduce_flow Reduce Flow Rate check_flow->reduce_flow No check_flow->success Yes reduce_flow->success check_overoverload check_overoverload check_overoverload->optimize_gradient No

References

Issues with Kanchanamycin A stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and storage data for Kanchanamycin A are not extensively available in public literature. The following troubleshooting guides and FAQs are based on the general characteristics of polyol macrolide antibiotics and are intended to provide guidance for researchers. It is highly recommended that users perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of antibiotics does it belong?

This compound is a polyol macrolide antibiotic isolated from Streptomyces olivaceus.[1][2] Its structure includes a large 36-membered lactone ring, a six-membered hemiacetal ring, and a terminal urea moiety, which is an unusual feature for this class of macrolides.[1][2]

Q2: I am seeing inconsistent results with my this compound experiments. What could be the cause?

Inconsistent results when using a novel antibiotic like this compound can stem from several factors. As a polyol macrolide, it is likely susceptible to degradation from environmental factors. Polyene macrolide antibiotics are known to be sensitive to heat, UV radiation, and extreme pH levels, especially when in aqueous solutions.[3] It is also crucial to ensure the compound is fully solubilized and that stock solutions are stored correctly.

Q3: What are the recommended general storage conditions for this compound?

While specific data for this compound is unavailable, general guidelines for macrolide antibiotics suggest storing the compound as a dry powder in a cool, dark, and dry place.[4][5] For long-term storage of antibiotic standards, freezing at -20°C is recommended.[6] Once in solution, antibiotic stability can decrease significantly.[5]

Q4: How should I prepare stock solutions of this compound?

The solubility of this compound has not been widely reported. It is advisable to consult the supplier's datasheet for recommended solvents. For many antibiotics, sterile water or ethanol are common solvents.[5] It is recommended to prepare concentrated stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C.[5]

Q5: My this compound solution has changed color. Is it still usable?

A change in the color or clarity of your this compound solution could indicate degradation or contamination. Polyene macrolides can be unstable in solution, and such changes may correlate with a loss of biological activity.[3] It is recommended to discard any solution that shows visual signs of degradation and prepare a fresh stock.

Troubleshooting Guide

General Stability and Storage Conditions for Polyol Macrolide Antibiotics

The following table summarizes general conditions that can affect the stability of polyol macrolide antibiotics and provides recommendations for handling and storage. These are general guidelines and may need to be optimized for this compound.

ParameterPotential IssueRecommendation
Temperature Heat can accelerate degradation, especially in solution.[3] Freezing and thawing cycles can also degrade the compound.Store powder at recommended temperatures, likely 2-8°C for short-term and -20°C for long-term.[6] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] When adding to media, cool the media to 55°C before adding the antibiotic.[5]
pH Extremes in pH can lead to rapid degradation of polyol macrolides.[3]Prepare solutions in buffers that are close to neutral pH, unless otherwise specified. Be mindful of the pH of your experimental media.
Light Exposure to UV and ambient light can cause degradation.[3]Store stock solutions and plates in the dark or in amber-colored tubes.[7] When possible, conduct experimental manipulations in low-light conditions.
Solvent Aqueous solutions are more prone to hydrolysis and degradation than organic solvents or dry powder.[5]Prepare fresh solutions for each experiment if possible. If storing solutions, do so in small aliquots at -20°C for a limited time.[5]
Contamination Bacterial or fungal contamination can degrade the antibiotic.Use sterile techniques when preparing and handling stock solutions and media containing this compound.

Experimental Protocols & Workflows

Workflow for Assessing this compound Stability

G cluster_0 Stability Assessment Workflow A Prepare fresh, concentrated This compound stock solution B Aliquot stock into multiple tubes for each condition to be tested (e.g., different temperatures, pH, light exposure) A->B C Store aliquots under the specified conditions for varying time points (e.g., 0, 24, 48, 72 hours) B->C D At each time point, collect an aliquot from each condition C->D E Perform activity assay (e.g., MIC determination against a sensitive strain) D->E F Analyze results to determine the rate of activity loss under each condition E->F G Establish optimal storage and handling conditions for your experiments F->G

A general workflow for determining the stability of this compound.
Troubleshooting Unexpected Experimental Results

If you are encountering unexpected or inconsistent results in your experiments with this compound, the following troubleshooting flowchart can help you identify potential causes.

G A Unexpected Experimental Results? B Are you using a fresh stock solution? A->B C Prepare a fresh stock solution B->C No F Are your experimental conditions (pH, temp, light) consistent? B->F Yes D Have you confirmed the activity of the new stock? C->D E Perform a positive control experiment with a known sensitive organism D->E E->F Activity Confirmed K Problem may be with the experimental setup or organism E->K No Activity G Review and standardize your experimental protocol. Consider performing a stability test. F->G No H Is it possible your organism has developed resistance? F->H Yes G->F I Sequence the resistant organism and compare to the parent strain. Test other antibiotics. H->I Yes J Problem likely resolved H->J No I->J

A flowchart for troubleshooting unexpected results with this compound.

References

Technical Support Center: Kanchanamycin A Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Kanchanamycin A for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the bioassay medium?

A1: this compound, a polyol macrolide antibiotic, has poor aqueous solubility.[1][2] Precipitation in aqueous-based bioassay media is a common issue. This occurs when the concentration of this compound exceeds its solubility limit in the final assay buffer. The organic solvent concentration from your stock solution may be too low in the final dilution to maintain solubility.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro bioassays.[4][5] It is capable of dissolving a wide range of polar and nonpolar compounds.[5] For macrolides, preparing a 100 mM stock in DMSO is a common practice.[6]

Q3: What is the maximum final concentration of DMSO that can be used in my cell-based assay?

A3: The final concentration of DMSO in your bioassay should be kept as low as possible, typically well below 1%, as it can be toxic to cells.[3][7] It is crucial to determine the tolerance of your specific cell line to DMSO. A preliminary DMSO toxicity test is highly recommended. Many cell lines can tolerate up to 0.5% DMSO without significant effects on viability or metabolism.

Q4: Are there alternatives to DMSO for improving the solubility of this compound?

A4: Yes, several alternatives and supplemental approaches can be used if DMSO alone is insufficient or causes unacceptable toxicity. These include the use of co-solvents, cyclodextrins, and specialized formulation excipients.[3][8][9]

Troubleshooting Guide

Issue: Compound Precipitation During Assay Preparation or Incubation

This is a critical issue that can lead to inaccurate and non-reproducible results by reducing the effective concentration of the compound in the assay.[4]

Workflow for Solubility Troubleshooting

start Precipitation Observed in Bioassay check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitate. Redissolve or prepare fresh stock. check_stock->stock_issue No check_dilution 2. Assess Dilution Protocol Is precipitation occurring upon dilution into aqueous buffer? check_stock->check_dilution Yes stock_issue->check_stock dilution_issue Precipitation during dilution. check_dilution->dilution_issue Yes check_final_conc 4. Evaluate Final Assay Conditions Is the final DMSO concentration sufficient to maintain solubility? check_dilution->check_final_conc No optimize_dmso 3a. Optimize Co-solvent (DMSO) dilution_issue->optimize_dmso use_cyclodextrin 3b. Use Cyclodextrins dilution_issue->use_cyclodextrin use_excipients 3c. Use Other Excipients (e.g., surfactants, polymers) dilution_issue->use_excipients solution Solubility Issue Resolved optimize_dmso->solution use_cyclodextrin->solution use_excipients->solution final_conc_issue Final DMSO % is too low. check_final_conc->final_conc_issue Yes check_final_conc->solution No final_conc_issue->optimize_dmso

Caption: Troubleshooting workflow for addressing this compound precipitation.

Detailed Methodologies and Experimental Protocols

Method 1: Co-Solvent System (DMSO) Optimization

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used to dissolve compounds for biological testing.[5] However, its concentration must be carefully controlled to avoid artifacts.[3]

Experimental Protocol: Determining Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells at the desired density for your bioassay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test are 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.

  • Treatment: Replace the medium on the cells with the DMSO-containing medium. Include a "medium-only" control.

  • Incubation: Incubate for the duration of your planned bioassay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead stain.

  • Analysis: Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the "medium-only" control. This is your maximum tolerated DMSO concentration.

Method 2: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, like macrolides, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[10][11][12]

Experimental Protocol: Preparing this compound with β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a stock solution of a β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer. A typical starting concentration is 10-50 mM.

  • Complex Formation:

    • Method A (Kneading/Stirring): Add this compound powder directly to the HP-β-CD solution. Stir or vortex vigorously for several hours, or overnight, at room temperature to facilitate complex formation.[10]

    • Method B (Co-evaporation): Dissolve both this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or using a rotary evaporator. Reconstitute the resulting thin film in the assay buffer.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Concentration Determination: It is crucial to determine the actual concentration of the solubilized this compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.

  • Bioassay: Use the filtered, quantified solution for your bioassay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Signaling Pathway Visualization (Hypothetical)

While the specific signaling pathway affected by this compound may not be fully elucidated, macrolide antibiotics are known to inhibit protein synthesis by binding to the bacterial ribosome. A simplified representation is shown below.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Kanchanamycin_A This compound Kanchanamycin_A->50S_subunit Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Hypothetical mechanism of action for this compound.

Quantitative Data Summary

The following tables provide a summary of common solvents and excipients used to improve the solubility of poorly soluble compounds.

Table 1: Common Co-solvents for Bioassays

Co-solventTypical Stock Conc.Max. Final Assay Conc. (Cell-based)Notes
DMSO10 - 100 mM0.1% - 1.0%Widely used, but can affect cell viability.[3][5]
Ethanol10 - 50 mM0.1% - 0.5%Can cause protein precipitation at higher concentrations.
Dimethylformamide (DMF)10 - 50 mM< 0.1%More toxic than DMSO; use with caution.[13]

Table 2: Excipients for Solubility Enhancement

Excipient TypeExampleTypical Conc. RangeMechanism
CyclodextrinsHP-β-CD, SBE-β-CD5 - 50 mMForms inclusion complexes.[10][11]
Surfactants (non-ionic)Tween® 80, Poloxamer 1880.01% - 0.5% (w/v)Micellar solubilization.[9][14]
PolymersApisolex™, Apinovex™Varies by productPolymeric micelles, amorphous solid dispersions.[15][16]
LipidsLabrafac PG, Maisine® CCVariesLipid-based drug delivery systems (LBDDS).[17][18]

Disclaimer: The concentrations provided are general guidelines. It is essential to empirically determine the optimal and tolerated concentrations for your specific compound and bioassay system. Always include appropriate vehicle controls in your experiments.

References

Technical Support Center: Optimizing HPLC-MS for Kanchanamycin A Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) conditions for the detection of Kanchanamycin A.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC-MS analysis?

A1: this compound is a large polyol macrolide antibiotic with a 36-membered lactone ring, a 6-membered hemiacetal ring, and a terminal urea moiety.[1] Its molecular mass is 1055 Da.[2] Being a large, relatively polar molecule, chromatographic conditions should be selected to ensure proper retention and elution from the HPLC column. Its multiple hydroxyl groups can make it susceptible to degradation under harsh pH conditions.

Q2: What are the typical starting HPLC-MS conditions for analyzing large macrolide antibiotics like this compound?

A2: For large macrolide antibiotics, reversed-phase chromatography is commonly employed. A C18 column is a good starting point.[3][4] The mobile phase often consists of a gradient of acetonitrile or methanol with water, containing additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[3][5] Electrospray ionization (ESI) in positive ion mode is typically used for detection, as macrolides readily form protonated molecules ([M+H]⁺).[6]

Q3: What are the common adduct ions observed for macrolide antibiotics in ESI-MS?

A3: In positive mode ESI-MS, besides the protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7] Ammonium adducts ([M+NH₄]⁺) may also be present if ammonium salts are used in the mobile phase.[7] In some cases, doubly charged ions ([M+2H]²⁺) might be observed for large molecules.[6]

Q4: How can I prepare a sample containing this compound for HPLC-MS analysis?

A4: Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of macrolide antibiotics from various matrices.[3][4][8] Polymeric sorbents like HLB are often effective.[3] The choice of extraction solvent will depend on the sample matrix, but methanol or acetonitrile are common.[4][5] After extraction, the sample is typically evaporated to dryness and reconstituted in the initial mobile phase to ensure good peak shape.[4][8]

Q5: How stable is this compound during analysis?

A5: While specific stability data for this compound is limited, macrolide antibiotics can be susceptible to degradation under acidic or basic conditions.[9][10] For instance, some macrolides are unstable in strongly acidic solutions.[11][12] It is advisable to keep the mobile phase pH within a mild range (e.g., 3-8) and to analyze samples promptly after preparation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.
Sample Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Low Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize MS parameters such as capillary voltage, cone voltage, and gas flow rates. Ensure the mobile phase pH is conducive to forming [M+H]⁺ ions (acidic pH).
Sample Degradation Prepare fresh samples and analyze them immediately. Check the pH of the sample and mobile phase.
Adduct Formation Check for the presence of sodium or potassium adducts. If these are dominant, try to minimize sources of these ions or target them in the MS method.
Poor Extraction Recovery Optimize the SPE protocol, including the choice of sorbent and elution solvent.
Matrix Effects Dilute the sample or improve the sample clean-up procedure to reduce matrix suppression.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase carefully and ensure accurate composition.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Air Bubbles in the System Degas the mobile phase and purge the pump.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection.

Experimental Protocols

General Protocol for HPLC-MS Analysis of Macrolide Antibiotics

This protocol is a general starting point and should be optimized for this compound.

  • Sample Preparation (Solid-Phase Extraction):

    • Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the macrolides with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full Scan (to identify the parent ion) and/or Multiple Reaction Monitoring (MRM) for quantification (if fragment ions are known).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Macrolide Antibiotics

Macrolide Column Mobile Phase Reference
Azithromycin, Clarithromycin, Erythromycin, RoxithromycinHILICAcetonitrile/Ammonium Formate Buffer[5]
Tylosin, Tilmicosin, Azithromycin, Clarithromycin, Roxithromycin, KitasamycinC18Acetonitrile/Water with Formic Acid[4]
Spiramycin, Tilmicosin, Oleandomycin, Erythromycin, TylosinC18Acetonitrile/Water with Formic Acid & Ammonium Acetate[6]

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_processing Data Processing Sample Sample Collection Extraction Solid-Phase Extraction (SPE) Sample->Extraction Load Concentration Evaporation & Reconstitution Extraction->Concentration Elute HPLC HPLC Separation (C18 Column) Concentration->HPLC Inject MS Mass Spectrometry (ESI+) HPLC->MS Eluent Data Data Acquisition MS->Data Processing Chromatogram Integration Data->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Problem Encountered Check_Peak Poor Peak Shape? Start->Check_Peak Check_Signal Low/No Signal? Check_Peak->Check_Signal No Peak_Solvent Adjust Mobile Phase/Injection Solvent Check_Peak->Peak_Solvent Yes Check_RT Inconsistent Retention Time? Check_Signal->Check_RT No Signal_MS Optimize MS Parameters Check_Signal->Signal_MS Yes RT_Mobile_Phase Check Mobile Phase Prep Check_RT->RT_Mobile_Phase Yes End Problem Resolved Check_RT->End No Peak_Column Check/Replace Column Peak_Solvent->Peak_Column Peak_Column->End Signal_Sample Check Sample Prep/Stability Signal_MS->Signal_Sample Signal_Sample->End RT_System Check System Stability (Temp, Flow) RT_Mobile_Phase->RT_System RT_System->End

Caption: Troubleshooting logic for HPLC-MS analysis.

References

Technical Support Center: Interpreting Complex 2D NMR Spectra of Polyol Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of complex 2D NMR spectra of polyol macrolides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1H NMR spectrum is crowded with overlapping signals in the polyol region. How can I resolve these resonances to begin my analysis?

A1: Signal overlap in the proton spectra of polyol macrolides is a common challenge due to the presence of multiple similar CH-OH and CH-CH3 groups. Here are several strategies to address this issue:

  • Utilize 2D NMR Spectroscopy: Homonuclear correlation experiments like COSY and TOCSY can help trace proton-proton coupling networks, even in crowded regions.[1][2] Heteronuclear correlation experiments such as HSQC are particularly powerful as they spread the proton signals along the less crowded 13C chemical shift axis.[3]

  • Advanced NMR Techniques: Consider using 'pure-shift' NMR methods, which collapse broad proton multiplets into sharp singlets, significantly enhancing spectral resolution.[4]

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, acquiring spectra on a higher field spectrometer will increase chemical shift dispersion.

    • Solvent Effects: Changing the solvent (e.g., from CDCl3 to DMSO-d6 or pyridine-d5) can induce differential changes in chemical shifts, potentially resolving overlapping signals.[5]

    • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping resonances due to temperature-dependent conformational changes.

Q2: I am struggling to connect the different spin systems in my polyol macrolide. Which experiment is best for connecting fragments across quaternary carbons or heteroatoms?

A2: To connect spin systems separated by non-protonated carbons or heteroatoms, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential.[3][6] HMBC detects correlations between protons and carbons over two to three (and sometimes four) bonds.[3][7] By observing a correlation from a proton in one spin system to a carbon in another, you can piece together the overall carbon skeleton of the macrolide.

Troubleshooting Common Issues in 2D NMR of Polyol Macrolides

Problem Possible Cause(s) Recommended Solution(s)
Weak or Missing NOE/ROE Cross-Peaks - Molecule is of intermediate size, leading to near-zero NOE. - Inappropriate mixing time. - Presence of dissolved oxygen.- For intermediate-sized molecules, run a ROESY experiment, as the ROE is always positive.[8] - Optimize the mixing time in your NOESY/ROESY experiment. A range of mixing times may be necessary. - Thoroughly degas your sample using the freeze-pump-thaw method.[8]
Ambiguous Stereochemical Determination - Conformational flexibility averaging coupling constants and NOEs. - Insufficient resolution to accurately measure coupling constants.- Combine data from multiple NMR experiments (J-couplings, NOE/ROE).[9] - Employ J-based configuration analysis (JBCA) to determine relative stereochemistry of 1,2- and 1,3-diols.[10][11][12] - Perform molecular modeling studies constrained by experimental NMR data to identify low-energy conformations.[9]
TOCSY Artifacts in ROESY Spectra - TOCSY transfer can occur during the spin-lock period of the ROESY experiment.- Recognize that TOCSY cross-peaks have the same phase as the diagonal peaks, while ROE cross-peaks have the opposite phase.[8] - Vary the spin-lock field strength or use a pulse sequence designed to suppress TOCSY artifacts.

Experimental Protocols

A crucial aspect of interpreting 2D NMR spectra is the proper acquisition of high-quality data. Below are generalized protocols for key experiments used in the structural elucidation of polyol macrolides. Note that specific parameters may need to be optimized for your instrument and sample.

Sample Preparation:

  • Dissolve 5-10 mg of the purified polyol macrolide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).

  • Filter the sample into a high-quality NMR tube.

  • For NOESY/ROESY experiments, thoroughly degas the sample using at least three freeze-pump-thaw cycles to remove dissolved oxygen.[8]

Table of Typical 2D NMR Acquisition Parameters:

Experiment Purpose Key Parameters to Optimize Typical Values (600 MHz)
COSY Identify 1H-1H spin-spin couplings (2-3 bonds)Spectral width, number of incrementsSW (F2/F1): 10-12 ppm, TD(F1): 256-512
TOCSY Correlate all protons within a spin systemMixing time (spin-lock duration)60-120 ms
HSQC Correlate protons to directly attached carbons (1-bond)Spectral width in F1 (13C)SW (F1): 100-160 ppm
HMBC Correlate protons to carbons over multiple bonds (2-4 bonds)Long-range coupling delay (optimized for ~8 Hz)d6 delay set for J = 8 Hz
NOESY/ROESY Identify through-space proton proximities (<5 Å)Mixing time / Spin-lock timeNOESY tm: 300-800 ms, ROESY sl: 150-300 ms

Visualizing Experimental Workflows and Logical Relationships

To successfully elucidate the structure of a complex polyol macrolide, a systematic workflow is essential. The following diagrams illustrate the logical progression of experiments and data analysis.

experimental_workflow cluster_1d 1. Initial 1D NMR cluster_2d_connectivity 2. Establish Connectivity cluster_3d_structure 3. Determine 3D Structure cluster_final 4. Final Structure H1_NMR 1H NMR COSY COSY H1_NMR->COSY Identify spin systems C13_NMR 13C NMR & DEPT HSQC HSQC C13_NMR->HSQC Assign C-H pairs TOCSY TOCSY COSY->TOCSY Define full spin systems HMBC HMBC COSY->HMBC Connect fragments TOCSY->HMBC Connect fragments HSQC->HMBC Connect fragments NOESY_ROESY NOESY / ROESY HMBC->NOESY_ROESY Confirm constitution JBCA J-Based Analysis NOESY_ROESY->JBCA Determine relative stereochemistry Modeling Molecular Modeling NOESY_ROESY->Modeling Refine conformation JBCA->Modeling Refine conformation Final_Structure Complete Structure Elucidation Modeling->Final_Structure

Caption: A typical workflow for 2D NMR-based structure elucidation of polyol macrolides.

The determination of relative stereochemistry in the flexible polyol chains is a significant hurdle. J-based configuration analysis (JBCA) is a powerful method for this purpose.[10][11]

jbca_logic cluster_data Experimental Data cluster_analysis Analysis cluster_output Conclusion J_HH Measure 3J(H,H) from COSY/1D Dihedral Relate J-values to Dihedral Angles (Karplus Eq.) J_HH->Dihedral J_CH Measure 2,3J(C,H) from HMBC J_CH->Dihedral Rotamers Analyze Stable Rotamer Populations Dihedral->Rotamers Syn_Anti Determine syn/anti Relationship Rotamers->Syn_Anti

Caption: Logical flow for J-based configuration analysis (JBCA) to determine relative stereochemistry.

References

Troubleshooting Kanchanamycin A Bioactivity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Kanchanamycin A bioactivity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and plate-to-plate variability in our antibacterial/antifungal assays with this compound. What are the potential causes and solutions?

A1: Inconsistent results in antimicrobial susceptibility testing are a common challenge. Several factors can contribute to this variability. Here’s a systematic approach to troubleshooting:

  • Inoculum Preparation:

    • Issue: Incorrect inoculum density is a primary source of variability. An inoculum that is too heavy can lead to falsely high Minimum Inhibitory Concentration (MIC) values, while an inoculum that is too light can result in falsely low MICs.

    • Solution: Ensure the bacterial or fungal suspension is standardized to the recommended turbidity (e.g., 0.5 McFarland standard) using a spectrophotometer or a McFarland standard. Always prepare fresh inocula for each experiment and use it within a specified timeframe (ideally within 15-30 minutes of preparation) to prevent changes in cell density.

  • Reagent and Media Quality:

    • Issue: The quality and preparation of reagents and culture media are critical. Variations in media composition, pH, or the presence of contaminants can affect microbial growth and the activity of this compound.

    • Solution: Use high-quality, fresh reagents and media from reputable suppliers. Prepare media according to the manufacturer's instructions and verify the final pH. Ensure all solutions are sterile.

  • Pipetting and Dispensing:

    • Issue: Inaccurate pipetting can lead to significant errors in the concentration of this compound and the number of microbial cells in each well.

    • Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step. For microtiter plates, be mindful of potential edge effects; consider not using the outer wells for critical experiments or filling them with sterile media to maintain humidity.

  • Incubation Conditions:

    • Issue: Inconsistent temperature and incubation times can alter microbial growth rates and, consequently, the apparent bioactivity of the compound.

    • Solution: Use a calibrated incubator and ensure a consistent temperature throughout the incubation period. Adhere strictly to the incubation times specified in the protocol.

Q2: Our MIC values for this compound against the same organism are different from previously published data. Why might this be the case?

A2: Discrepancies between your results and published data can arise from several methodological differences.

  • Different Assay Methods: Published data may be based on a different methodology (e.g., agar dilution vs. broth microdilution). These methods can yield different MIC values.

  • Strain Differences: Even within the same species, different strains of bacteria or fungi can exhibit varying susceptibility to antimicrobial agents.

  • Media Composition: The specific type of culture medium used can influence the outcome of the assay. For example, some media components can interact with the test compound.

  • Endpoint Reading: The method of determining the MIC (visual inspection vs. spectrophotometric reading) can introduce variability.

To ensure comparability, it is crucial to use the same detailed protocol, including the same microbial strain and culture conditions, as the published study.

Q3: We are performing a cytotoxicity assay (e.g., MTT) with this compound on a mammalian cell line and are seeing inconsistent results. What should we check?

A3: In addition to the general sources of variability mentioned in Q1, cell-based cytotoxicity assays have their own unique challenges.

  • Cell Health and Passage Number:

    • Issue: The health and passage number of the cells can significantly impact their response to a cytotoxic agent. Cells that are unhealthy or have been passaged too many times may be more sensitive to the compound.

    • Solution: Use cells from a reputable cell bank and maintain a consistent passaging schedule. Regularly check for signs of contamination (e.g., mycoplasma).

  • Cell Seeding Density:

    • Issue: An inconsistent number of cells seeded per well will lead to variable results.

    • Solution: Ensure a single-cell suspension before seeding and use a calibrated cell counter to accurately determine cell density.

  • Compound Solubility and Stability:

    • Issue: this compound, like many natural products, may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate dosing and inconsistent results. The compound may also be unstable in the culture medium over the course of the experiment.

    • Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in the culture medium. Check for any signs of precipitation. The final concentration of the vehicle should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).

  • Assay-Specific Issues (MTT Assay):

    • Issue: The MTT assay relies on the metabolic activity of the cells. If this compound interferes with cellular respiration, it could directly affect the MTT reduction and lead to misleading results.

    • Solution: If you suspect interference, consider using an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay).

Data Presentation

Table 1: Antibacterial and Antifungal Activity of this compound

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacteria and fungi, as determined by the broth dilution method.[1]

Test OrganismThis compound MIC (µg/mL)
Bacillus subtilis12.5
Staphylococcus aureus25
Escherichia coli100
Pseudomonas fluorescens6.25
Candida albicans12.5
Mucor miehei12.5
Penicillium notatum25
Saccharomyces cerevisiae12.5

Experimental Protocols

Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no this compound.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[5][6][7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

Visualizations

Mechanism of Action of this compound

Kanchanamycin_A_Mechanism Proposed Mechanism of Action of this compound cluster_bacterial Antibacterial Action cluster_antifungal Antifungal Action Kanchanamycin_A_B This compound Bacterial_Cell_Wall Bacterial Cell Wall/Membrane Kanchanamycin_A_B->Bacterial_Cell_Wall Crosses Ribosome 30S Ribosomal Subunit Bacterial_Cell_Wall->Ribosome Reaches Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to Kanchanamycin_A_F This compound Fungal_Cell_Membrane Fungal Cell Membrane Kanchanamycin_A_F->Fungal_Cell_Membrane Interacts with Membrane_Permeabilization Membrane Permeabilization Fungal_Cell_Membrane->Membrane_Permeabilization Induces Ion_Leakage Ion Leakage Membrane_Permeabilization->Ion_Leakage Causes Fungal_Cell_Death Fungal Cell Death Ion_Leakage->Fungal_Cell_Death Leads to

Caption: Proposed mechanisms of antibacterial and antifungal action of this compound.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow Start Start Prepare_Compound Prepare this compound Stock and Serial Dilutions Start->Prepare_Compound Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_Results Read MIC (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Caption: A simplified workflow for the broth microdilution assay.

Troubleshooting Logic for Inconsistent MIC Values

Troubleshooting_MIC Troubleshooting Inconsistent MIC Values Inconsistent_MIC Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (McFarland Standard) Inconsistent_MIC->Check_Inoculum Check_Reagents Check Media and Reagent Quality and Preparation Inconsistent_MIC->Check_Reagents Check_Pipetting Review Pipetting Technique and Calibration Inconsistent_MIC->Check_Pipetting Check_Incubation Confirm Incubation Temperature and Time Inconsistent_MIC->Check_Incubation Consistent_Results Consistent Results Check_Inoculum->Consistent_Results Check_Reagents->Consistent_Results Check_Pipetting->Consistent_Results Check_Incubation->Consistent_Results

Caption: A logical approach to troubleshooting inconsistent MIC results.

References

Strategies to prevent the degradation of Kanchanamycin A in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Kanchanamycin A in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a novel 36-membered polyol macrolide antibiotic. Like other macrolides, its complex structure, featuring a large lactone ring and multiple hydroxyl groups, makes it susceptible to degradation in solution.[1][2] This degradation can lead to a loss of biological activity and the formation of potentially undesirable byproducts, impacting experimental results and therapeutic efficacy.

Q2: What are the primary pathways through which this compound might degrade in solution?

While specific degradation pathways for this compound have not been extensively published, based on the known behavior of other large polyol macrolide antibiotics, the following degradation routes are highly probable:

  • Hydrolysis: The 36-membered lactone ring is susceptible to cleavage by hydrolysis, particularly under acidic or alkaline conditions.[1][3] This is a common degradation pathway for macrolides.

  • Oxidation: The numerous hydroxyl (polyol) groups on the macrolide backbone are potential sites for oxidation. This can be accelerated by the presence of metal ions or oxidizing agents.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can cause significant degradation of macrolide antibiotics.[4][5][6]

Q3: What are the initial signs that my this compound solution might be degrading?

Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.[7][8]

Q4: How should I prepare and store my stock solutions of this compound to maximize stability?

To maximize the stability of your this compound stock solutions, consider the following:

  • Solvent Selection: Use high-purity solvents. For initial solubilization, dimethyl sulfoxide (DMSO) is often a good choice, followed by dilution in an appropriate aqueous buffer.

  • pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8). Avoid strongly acidic or alkaline conditions.

  • Temperature: Store stock solutions at or below -20°C. For short-term storage of working solutions, refrigeration (2-8°C) is recommended.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound.1. Prepare fresh solutions of this compound. 2. Analyze the solution for the presence of the parent compound and degradation products using HPLC. 3. Review your solution preparation and storage procedures against the recommendations in the FAQs.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.
Variability in experimental results between batches of this compound solution. Inconsistent stability of the prepared solutions.1. Standardize your protocol for solution preparation and storage. 2. Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. 3. Qualify each new batch of solution by HPLC to confirm its concentration and purity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at 60°C and 80°C.

    • Photodegradation: Expose an aliquot of the stock solution to direct sunlight and UV light (e.g., 254 nm) at room temperature.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Summary of Forced Degradation Conditions:

Stress Condition Reagent Temperature Duration
Acid Hydrolysis0.1 M & 1 M HClRoom Temp & 60°C0-24 hours
Base Hydrolysis0.1 M & 1 M NaOHRoom Temp & 60°C0-24 hours
Oxidation3% & 30% H₂O₂Room Temp0-24 hours
ThermalNone60°C & 80°C0-24 hours
PhotolyticNoneRoom Temp0-24 hours
Protocol 2: HPLC Method for Stability Testing of this compound

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector or Mass Spectrometer

Mobile Phase (example):

  • A gradient of acetonitrile and water (both containing 0.1% formic acid).

General Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested to a final concentration within the linear range of the assay using the initial mobile phase composition.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Detection: Monitor the elution of this compound and its degradation products at a suitable wavelength (e.g., determined by a UV scan) or by mass spectrometry.

  • Quantification: Calculate the percentage of remaining this compound and the formation of any degradation products by comparing peak areas to a standard of known concentration.

Visualizations

degradation_pathways A This compound B Hydrolysis Product (Opened Lactone Ring) A->B  Acid / Base   C Oxidation Products (e.g., Ketones, Aldehydes) A->C  Oxidizing Agents / Metal Ions   D Photodegradation Products A->D  UV Light / Sunlight  

Caption: Inferred degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for a forced degradation study.

References

Common experimental errors in working with macrolide antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers working with macrolide antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Section 1: General Handling and Preparation

This section covers common issues related to the physical and chemical properties of macrolide antibiotics.

FAQs on Macrolide Stability and Solubility

Question: My macrolide antibiotic solution appears to have lost activity. What could be the cause?

Answer: Macrolide antibiotics can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Many macrolides, particularly erythromycin, are unstable in acidic conditions and can undergo hydrolysis.[1][2] It is crucial to maintain a neutral or slightly alkaline pH for your stock solutions and experimental buffers. Newer macrolides like clarithromycin and azithromycin are generally more stable in acidic environments than erythromycin.[1]

  • Temperature: While some macrolides are stable at room temperature for short periods, prolonged storage at non-optimal temperatures can lead to degradation. For long-term storage, it is recommended to keep stock solutions at -20°C or below. Some macrolides have shown partial degradation under thermal stress.[3]

  • Oxidation: Certain macrolides can be sensitive to oxidative stress.[3] Avoid prolonged exposure to air and consider using degassed solvents for preparing solutions if you suspect oxidation is an issue.

  • Enzymatic Degradation: If working with biological systems, be aware of potential enzymatic inactivation of the macrolide through mechanisms like hydrolysis by esterases or phosphorylation by phosphotransferases, which are known resistance mechanisms.[4]

Question: I am having trouble dissolving my macrolide antibiotic. What is the best solvent to use?

Answer: The solubility of macrolides can vary significantly.[5] Many are poorly soluble in water. For in vitro experiments, it is common practice to first dissolve the macrolide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[5] This stock can then be diluted to the final working concentration in your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects. The solubility of some macrolides, like clarithromycin, is also pH-dependent, decreasing with increasing pH.[6]

Troubleshooting Guide: Macrolide Solution Preparation
Problem Possible Cause Recommended Solution
Precipitate forms when diluting stock solution in aqueous buffer. The final concentration of the macrolide exceeds its solubility in the aqueous medium.- Increase the proportion of organic solvent in the final solution (ensure it's compatible with your experiment).- Decrease the final concentration of the macrolide.- Gently warm the solution (check for temperature stability of the specific macrolide).
Inconsistent results between experiments. - Degradation of the stock solution over time.- Inaccurate pipetting of the viscous stock solution (e.g., DMSO).- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Use positive displacement pipettes or reverse pipetting for viscous liquids.
Loss of activity after sterile filtration. The macrolide may be binding to the filter membrane.- Use a filter made of a low-protein-binding material (e.g., PVDF or PTFE).- Filter a small, non-critical volume first to saturate any binding sites before filtering the main solution.

Section 2: Antimicrobial Susceptibility Testing

This section focuses on challenges encountered during Minimum Inhibitory Concentration (MIC) assays.

FAQs on MIC Testing with Macrolides

Question: Why are my MIC results for a known susceptible strain higher than expected?

Answer: Several factors can lead to erroneously high MIC values:

  • Inoculum Effect: A higher than recommended bacterial inoculum can lead to an artificially high MIC. Ensure your inoculum is standardized according to established protocols (e.g., CLSI guidelines).

  • Macrolide Degradation: As mentioned previously, the stability of the macrolide in the testing medium is crucial. If the medium is acidic or the incubation is prolonged, the antibiotic may degrade, leading to apparent resistance.

  • Binding to Medium Components: Some macrolides may bind to components of the culture medium, reducing their effective concentration.

  • Inducible Resistance: Some bacteria possess inducible resistance mechanisms, such as the erm genes.[2] Exposure to sub-inhibitory concentrations of a macrolide can induce the expression of resistance genes, leading to growth at higher concentrations than expected.

Question: I am observing the "Eagle effect" (paradoxical growth at higher antibiotic concentrations). Why does this happen?

Answer: The Eagle effect, or paradoxical zone phenomenon, has been observed with some antibiotics. While the exact mechanisms are not fully understood for macrolides, it can be due to factors like the induction of stress responses at high concentrations that may interfere with the drug's action.[7] If you observe this, it is important to repeat the experiment carefully, ensuring accurate dilutions. The true MIC should be read as the lowest concentration that completely inhibits visible growth.[7]

Troubleshooting Guide: Macrolide MIC Assays
Problem Possible Cause Recommended Solution
No growth in any wells, including the growth control. - Inactive bacterial inoculum.- Contamination of the medium with an inhibitory substance.- Use a fresh, viable bacterial culture.- Prepare fresh medium and ensure sterility.
"Skipped wells" (growth at a higher concentration than a well with no growth). - Pipetting error during serial dilution.- Contamination of a single well.- Repeat the assay with careful attention to pipetting technique.- Use fresh pipette tips for each dilution.
Faint haze or single colonies in wells at or above the MIC. This is generally disregarded when determining the MIC.[7]Read the MIC as the lowest concentration with no visible growth.
Experimental Protocol: Broth Microdilution MIC Assay
  • Prepare Macrolide Stock Solution: Dissolve the macrolide antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrolide antibiotic in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[7]

Section 3: Investigating Mechanisms of Resistance

This section provides guidance for experiments on macrolide resistance, particularly those involving efflux pumps and ribosome binding.

FAQs on Macrolide Resistance Experiments

Question: How can I determine if macrolide resistance in my bacterial strain is due to an efflux pump?

Answer: A common method is to perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI).[8] If the MIC of the macrolide decreases significantly in the presence of the EPI, it suggests that an efflux pump is contributing to the resistance. Another approach is to compare the MIC of the wild-type strain to a mutant strain with a knockout of a specific efflux pump gene.[8]

Question: My ribosome binding assay shows weak binding of the macrolide, even though the bacteria are susceptible. What could be wrong?

Answer: Several factors could contribute to this:

  • Ribosome Integrity: Ensure that the isolated ribosomes are intact and active.

  • Buffer Conditions: The binding affinity of macrolides can be sensitive to the ionic strength and pH of the buffer.

  • Competition: If there are other molecules in your assay that can bind to the ribosome, they may compete with the macrolide.

  • Dissociation Rate: Macrolides have a certain dissociation rate from the ribosome.[9] If the incubation time is too long or the washing steps are too stringent, the bound macrolide may dissociate.

Troubleshooting Guide: Efflux Pump and Ribosome Binding Assays
Assay Problem Possible Cause Recommended Solution
Efflux Pump Assay No change in MIC with EPI. - The resistance is not mediated by the efflux pump targeted by the inhibitor.- The EPI is inactive or used at a sub-optimal concentration.- The bacteria may have multiple resistance mechanisms.- Test other classes of EPIs.- Verify the activity of the EPI with a control strain.- Investigate other resistance mechanisms (e.g., target site modification).
Ribosome Binding Assay High background binding. - Non-specific binding of the labeled macrolide to the filter or tube.- Inadequate washing steps.- Use a blocking agent (e.g., BSA).- Optimize the number and duration of wash steps.
Ribosome Binding Assay Low signal. - Low specific activity of the labeled macrolide.- Inactive ribosomes.- Sub-optimal binding conditions.- Use a freshly labeled macrolide with high specific activity.- Prepare fresh ribosomes and verify their activity.- Optimize buffer composition, temperature, and incubation time.
Experimental Protocol: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Screening

This method provides a qualitative assessment of efflux pump activity.[10]

  • Prepare Agar Plates: Prepare tryptic soy agar (TSA) plates containing varying concentrations of ethidium bromide (EtBr).

  • Inoculate Plates: From a fresh culture, streak the bacterial isolates onto the EtBr-containing plates in a radial pattern, like the spokes of a wheel.

  • Incubate: Incubate the plates at 37°C for 16-18 hours.

  • Visualize: View the plates under UV light. Strains with high efflux pump activity will pump out the EtBr and show less fluorescence, while strains with low efflux activity will accumulate EtBr and fluoresce more brightly.

Section 4: Visualizing Key Concepts

The following diagrams illustrate important pathways and workflows related to macrolide antibiotic research.

macrolide_mechanism cluster_bacteria Bacterial Cell Macrolide Macrolide Ribosome Ribosome Macrolide->Ribosome Binds to 50S subunit Ribosome->Inhibition Protein_Synthesis Protein_Synthesis Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of macrolide antibiotics.

macrolide_resistance Macrolide Macrolide Target_Modification Target Modification (e.g., erm genes) Macrolide->Target_Modification Efflux_Pump Efflux Pump (e.g., mef, msr genes) Macrolide->Efflux_Pump Enzymatic_Inactivation Enzymatic Inactivation Macrolide->Enzymatic_Inactivation Reduced_Efficacy Reduced Efficacy Target_Modification->Reduced_Efficacy Prevents Binding Efflux_Pump->Reduced_Efficacy Removes Drug Enzymatic_Inactivation->Reduced_Efficacy Degrades Drug

Caption: Common mechanisms of macrolide resistance.

mic_workflow Start Start Prepare_Dilutions Prepare Serial Macrolide Dilutions Start->Prepare_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum Start->Standardize_Inoculum Inoculate_Plate Inoculate Plate Prepare_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate (16-20h, 37°C) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for a broth microdilution MIC assay.

References

Enhancing the bioactivity of Kanchanamycin A through chemical modification.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Bioactivity of Kanchanamycin A

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the bioactivity of this compound through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known bioactivity?

This compound is a 36-membered polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus. It exhibits both antibacterial and antifungal activities. A notable structural feature is its terminal urea moiety, which is uncommon for this class of macrolides.

Q2: What is the primary strategy for enhancing the bioactivity of this compound?

The primary and most promising strategy for enhancing the bioactivity of this compound is the chemical modification of its terminal urea group into a guanidino group. This is based on the observation that the naturally occurring analog, Kanchanamycin C, which possesses a guanidino group, exhibits the highest activity within the Kanchanamycin family.

Q3: What is the proposed mechanism of action for guanidine-containing polyol macrolides?

While the exact mechanism for this compound is not fully elucidated, studies on the closely related guanidyl-containing polyhydroxy macrolide, Azalomycin F, suggest a multi-target mechanism. This includes the disruption of the bacterial cell envelope by targeting lipoteichoic acid (LTA) and the inhibition of LTA synthase (LtaS), an enzyme crucial for cell wall integrity in Gram-positive bacteria.[1][2] This dual action leads to the leakage of cellular contents and ultimately cell death.

Q4: Are there other potential sites for chemical modification on the this compound scaffold?

Yes, the numerous hydroxyl groups on the polyol macrolide backbone present opportunities for modification. Strategies such as acylation or alkylation at these sites could be explored to alter the compound's solubility, cell permeability, and target-binding affinity. However, this requires a careful protecting group strategy to achieve regioselectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification and purification of this compound and its derivatives.

Issue 1: Low Yield During Guanidinylation of this compound's Primary Amine

  • Question: I am attempting to convert the primary amine (exposed after urea hydrolysis) of this compound to a guanidine, but the reaction yield is consistently low. What are the possible causes and solutions?

  • Answer:

    • Incomplete Urea Hydrolysis: Ensure the initial step of hydrolyzing the urea to the corresponding primary amine is complete. Monitor the reaction by TLC or LC-MS. If starting material remains, consider extending the reaction time or using a stronger hydrolytic agent, keeping in mind the overall stability of the macrolide.

    • Steric Hindrance: The primary amine on the this compound scaffold may be sterically hindered, reducing its reactivity with the guanidinylating reagent. Consider using a smaller, more reactive guanidinylating agent.

    • Protecting Group Incompatibility: The protecting groups on the hydroxyls of the macrolide may be interfering with the guanidinylation reaction. Ensure the chosen protecting groups are stable under the guanidinylation conditions and do not sterically block the reaction site.

    • Reagent Decomposition: Guanidinylating reagents can be unstable. Use freshly prepared or properly stored reagents.

    • Sub-optimal Reaction Conditions: Experiment with different solvents, temperatures, and bases to optimize the reaction. Aprotic polar solvents like DMF or DMSO are often suitable.

Issue 2: Difficulty in Purifying this compound Derivatives by HPLC

  • Question: My synthesized this compound analogs are difficult to purify using reverse-phase HPLC. I am observing broad peaks and poor separation. What can I do to improve the purification?

  • Answer:

    • Poor Solubility: this compound and its derivatives are large, complex molecules that may have poor solubility in common HPLC mobile phases. Try adding a small amount of an organic acid (e.g., formic acid or acetic acid) or base (e.g., triethylamine) to the mobile phase to improve solubility and peak shape.

    • Column Overloading: The large size of the molecule can lead to column overloading even at low injection concentrations. Reduce the amount of sample injected onto the column.

    • Secondary Interactions: The numerous hydroxyl groups can lead to secondary interactions with the silica backbone of the stationary phase, causing peak tailing. Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).

    • Gradient Optimization: A shallow gradient of the organic solvent may be necessary to achieve good separation of closely related derivatives. Experiment with different gradient profiles.

    • Alternative Purification Methods: If HPLC remains problematic, consider alternative purification techniques such as size-exclusion chromatography or counter-current chromatography.

Issue 3: Instability of this compound Under Reaction Conditions

  • Question: I am concerned about the stability of the 36-membered macrolide ring of this compound during chemical modification, particularly under acidic or basic conditions. What are the signs of degradation and how can I mitigate them?

  • Answer:

    • Signs of Degradation: Degradation of the macrolide ring can manifest as the appearance of multiple new spots on a TLC plate or new peaks in an LC-MS chromatogram, often with lower molecular weights corresponding to fragmentation.

    • Acid Sensitivity: Macrolide lactones can be susceptible to hydrolysis under strong acidic conditions. If acid-labile protecting groups are used, choose those that can be removed under very mild acidic conditions. Monitor deprotection reactions carefully and keep reaction times to a minimum.

    • Base Sensitivity: While generally more stable to base than acid, strong basic conditions can also lead to lactone hydrolysis or other side reactions. Use milder bases whenever possible.

    • Temperature Sensitivity: Polyol macrolides can be sensitive to heat. Perform reactions at the lowest effective temperature.

    • Protecting Groups: The use of appropriate protecting groups for the numerous hydroxyls is critical to prevent unwanted side reactions and potential degradation pathways.

Data Presentation

Table 1: In Vitro Bioactivity (MIC, µg/mL) of Kanchanamycins

Test OrganismThis compoundKanchanamycin CKanchanamycin D
Bacillus brevis>10012.550
Bacillus subtilis506.2525
Micrococcus luteus5012.550
Staphylococcus aureus>10025100
Escherichia coli>100>100>100
Pseudomonas fluorescens256.2512.5
Candida albicans12.53.126.25
Mucor miehei6.251.563.12
Saccharomyces cerevisiae256.2512.5

Data sourced from Fiedler et al., The Journal of Antibiotics, 1996.

Experimental Protocols

1. Conversion of this compound to a Guanidine-Containing Analog (Kanchanamycin C mimic)

This protocol is a generalized procedure and may require optimization for this compound. It involves a two-step process: hydrolysis of the urea moiety to a primary amine, followed by guanidinylation.

Step 1: Hydrolysis of the Urea Moiety

  • Protection of Hydroxyl Groups: Due to the numerous hydroxyl groups on the this compound scaffold, a protecting group strategy is essential to prevent side reactions. A common approach is to use silyl ethers (e.g., TBS or TIPS) which are stable under the conditions of the subsequent steps and can be removed later. The choice of protecting group and the specific protection reaction conditions will need to be optimized.

  • Urea Hydrolysis: The protected this compound is then subjected to hydrolysis to cleave the urea and expose the primary amine. This can be achieved under acidic or basic conditions. Given the potential acid sensitivity of the macrolide, a basic hydrolysis might be preferable. This could involve refluxing with a strong base like NaOH or KOH in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like THF or dioxane). The reaction progress should be carefully monitored by TLC or LC-MS to avoid over-reaction and degradation.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized and the protected amino-Kanchanamycin A is extracted with an organic solvent. The crude product is then purified, for example by flash column chromatography.

Step 2: Guanidinylation of the Primary Amine

  • Guanidinylation Reaction: The purified, protected amino-Kanchanamycin A is dissolved in an aprotic solvent such as DMF or CH2Cl2. A guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine or a similar commercially available reagent, is added along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The protected guanidinylated product is then purified by flash column chromatography.

  • Deprotection: The protecting groups (both on the guanidino moiety and the hydroxyls) are removed under appropriate conditions. For example, Boc groups are removed with an acid like TFA, and silyl ethers are removed with a fluoride source like TBAF. The final product is then purified by preparative HPLC.

2. In Vitro Bioactivity Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) of the synthesized analogs is determined using the broth microdilution method according to standard protocols (e.g., CLSI guidelines).

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in 96-well microtiter plates using the appropriate bacterial or fungal growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Signaling_Pathway cluster_cell Bacterial Cell Kanchanamycin_Analog Guanidine-Containing Kanchanamycin Analog Cell_Envelope Cell Envelope Disruption Kanchanamycin_Analog->Cell_Envelope LtaS_Inhibition Inhibition of LTA Synthase (LtaS) Kanchanamycin_Analog->LtaS_Inhibition LTA_Release Accelerated LTA Release Cell_Envelope->LTA_Release Membrane_Damage Cell Membrane Damage Cell_Envelope->Membrane_Damage LTA_Interaction Electrostatic Interaction with LTA Cell_Envelope->LTA_Interaction Cell_Lysis Cell Lysis LTA_Release->Cell_Lysis Membrane_Damage->Cell_Lysis LTA_Interaction->Cell_Lysis LTA_Synthesis_Block Blockage of LTA Biosynthesis LtaS_Inhibition->LTA_Synthesis_Block LTA_Synthesis_Block->Cell_Lysis

Caption: Proposed mechanism of action for guanidine-containing Kanchanamycin analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioactivity Bioactivity Evaluation Start This compound Protect Protection of Hydroxyl Groups Start->Protect Hydrolysis Urea Hydrolysis Protect->Hydrolysis Guanidinylation Guanidinylation of Primary Amine Hydrolysis->Guanidinylation Deprotect Deprotection Guanidinylation->Deprotect Purify HPLC Purification Deprotect->Purify Analog Kanchanamycin Analog Purify->Analog MIC_Test MIC Determination Analog->MIC_Test SAR_Analysis Structure-Activity Relationship Analysis MIC_Test->SAR_Analysis

Caption: Workflow for the synthesis and evaluation of this compound analogs.

References

Validation & Comparative

Structure-activity relationship (SAR) studies of Kanchanamycin A analogs.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for novel antimicrobial agents has led scientists to explore a vast array of natural products. Among these, the Kanchanamycin family of polyol macrolide antibiotics, produced by Streptomyces olivaceus, presents a compelling scaffold for further investigation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring Kanchanamycin A analogs, offering valuable insights for medicinal chemists and drug development professionals. While extensive SAR studies on a broad range of synthetic analogs are not yet publicly available, analysis of the existing data on Kanchanamycins A, C, and D provides a foundational understanding of the key structural motifs governing their biological activity.

Comparative Biological Activity of Kanchanamycin Analogs

Kanchanamycins exhibit both antibacterial and antifungal properties.[1] The primary screening of these compounds has revealed particular potency against Pseudomonas fluorescens.[1] The available data from the initial discovery of these compounds allows for a semi-quantitative comparison of the activity of this compound and its natural analogs, C and D.

CompoundKey Structural FeatureAntimicrobial Activity
This compound Terminal urea moietyBaseline
Kanchanamycin C Terminal guanidino moietyPotentially altered activity (qualitative observation)
Kanchanamycin D Methylated hemiacetalReportedly unaffected activity compared to this compound

Note: The table is based on qualitative and semi-quantitative observations from the discovery literature. Detailed Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.

A key observation from the initial studies is that the substitution of the terminal urea group in this compound with a guanidino group in other analogs appears to influence the biological activity. Conversely, the methylation of the hemiacetal group, as seen in Kanchanamycin D, does not seem to significantly impact the antibiotic effect. This suggests that the terminal functional group is a critical determinant of the antimicrobial potency and spectrum of the Kanchanamycin scaffold.

Experimental Protocols

The biological activities of the Kanchanamycin analogs were initially assessed using an agar-plate diffusion assay.

Antibacterial and Antifungal Screening:

  • Method: A standard agar-plate diffusion assay was employed to determine the antimicrobial spectra of the Kanchanamycin compounds.

  • Procedure:

    • Test microorganisms were seeded onto the surface of appropriate agar plates.

    • Filter paper discs (6 mm in diameter) were impregnated with test solutions of the Kanchanamycin analogs.

    • The impregnated discs were placed onto the surface of the seeded agar plates.

    • The plates were incubated under conditions suitable for the growth of the respective microorganisms.

    • The diameter of the zone of inhibition around each disc was measured to determine the extent of antimicrobial activity.

Visualizing the Structure-Activity Relationship and Proposed Mechanism

To better understand the structural differences and the proposed mechanism of action, the following diagrams are provided.

cluster_0 Kanchanamycin Analogs cluster_1 Biological Activity Kanchanamycin_A This compound Terminal Urea Moiety Activity_A Baseline Activity Kanchanamycin_A->Activity_A correlates to Kanchanamycin_C Kanchanamycin C Terminal Guanidino Moiety Activity_C Altered Activity Kanchanamycin_C->Activity_C correlates to Kanchanamycin_D Kanchanamycin D Methylated Hemiacetal Activity_D Unaltered Activity Kanchanamycin_D->Activity_D correlates to

Caption: Structural variations among Kanchanamycin analogs and their observed impact on biological activity.

The precise molecular mechanism of action for Kanchanamycins has not been fully elucidated. However, based on the characteristics of polyol macrolides, a primary mode of action is believed to be the disruption of the cell membrane integrity of susceptible microorganisms.

Kanchanamycin This compound Analog Membrane Bacterial Cell Membrane Kanchanamycin->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Ion and Metabolite Leakage Disruption->Leakage Causes Death Cell Death Leakage->Death Results in

Caption: Proposed mechanism of action for this compound analogs, involving cell membrane disruption.

Future Directions

The preliminary SAR data from naturally occurring Kanchanamycins highlights the potential of this scaffold for the development of new anti-infective agents. The terminal urea/guanidino moiety has been identified as a key area for modification to modulate biological activity. Future research should focus on the semi-synthesis or total synthesis of a broader range of this compound analogs with systematic modifications at this position. Additionally, detailed investigations into the mechanism of action, including specific interactions with the cell membrane and potential intracellular targets, will be crucial for the rational design of more potent and selective Kanchanamycin-based therapeutics. The lack of extensive public data on synthetic analogs suggests a promising and underexplored area for new discoveries in antibiotic research.

References

A Comparative Analysis of the Macrolide Antibiotics: Kanchanamycin A, Oasomycin, and Desertomycin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities and mechanisms of three distinct macrolide antibiotics.

In the ever-evolving landscape of antimicrobial and anticancer research, macrolide antibiotics continue to be a focal point of investigation due to their complex structures and diverse biological activities. This guide presents a comparative analysis of three such compounds: Kanchanamycin A, oasomycin, and desertomycin. While all three belong to the macrolide family and are produced by Streptomyces species, they exhibit distinct structural features and biological profiles. This report aims to provide a comprehensive overview of their known biological activities, supported by available quantitative data and experimental methodologies, to aid researchers in the fields of microbiology, oncology, and pharmacology.

Structural Overview

This compound is a 36-membered polyol macrolide, distinguishing it from the 42-membered macrolactone rings of oasomycin A and desertomycin A.[1][2] Notably, the same bacterial strain, Streptomyces olivaceus Tü 4018, has been found to produce all three compounds, suggesting a potential for comparative biosynthetic and mechanistic studies.[1]

Comparative Biological Activity

A comprehensive review of the available literature reveals significant differences in the reported biological activities of these three macrolides. While data for this compound and desertomycin are available, there is a notable scarcity of quantitative biological data for oasomycin, with research predominantly focused on its chemical synthesis.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi, with a particular efficacy against Pseudomonas fluorescens.[1] Desertomycin G , a derivative of desertomycin, has shown potent activity against a range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens.[3][4] Furthermore, Desertomycin A has exhibited activity against Mycobacterium tuberculosis.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms [6]

Test OrganismMIC (µg/mL)
Bacillus brevis ATCC 999912.5
Bacillus subtilis ATCC 663325
Micrococcus luteus ATCC 38150
Staphylococcus aureus ATCC 25923>100
Arthrobacter aurescens ATCC 13344100
Corynebacterium insidiosum ATCC 1025350
Streptomyces viridochromogenes Tü 5712.5
Escherichia coli K12>100
Pseudomonas fluorescens3.12
Candida albicans ATCC 10231100
Mucor miehei Tü 2846.25
Nadsonia fulvescens ATCC 2040925
Nematospora coryli ATCC 1064712.5
Saccharomyces cerevisiae S288c>100
Pichia farinosa ATCC 20210100

Table 2: Minimum Inhibitory Concentration (MIC) of Desertomycin G against various bacteria [3][4]

Clinical PathogenIsolateMIC (µg/mL)
M. tuberculosis H37RvATCC 2729416
M. tuberculosis MDR-11459516
M. tuberculosis MDR-21461516
C. urealyticum20564
S. aureus MRSA-1145898
S. aureus MRSA-2145908
S. pneumoniae145914
S. pyogenes145922
E. faecium VRE-1145934
E. faecalis VRE-2145944
C. perfringensATCC 131242
B. fragilisATCC 2528532
H. influenzaeATCC 4924732
N. meningitidisATCC 1309032
Cytotoxic Activity

Table 3: Cytotoxicity (IC50) of Desertomycin G against human cancer cell lines [7]

Cell LineCancer TypeIC50 (µM)
A549Human Lung Carcinoma6.3
DLD-1Colon Carcinoma8.7
MCF-7Human Breast Adenocarcinoma3.8

Table 4: Anti-Mycobacterium tuberculosis Activity (EC50) of Desertomycin A [5]

CompoundEC50 (µg/mL)
Desertomycin A25

Experimental Protocols

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentrations (MIC) for this compound were determined using a broth microdilution method as detailed by Fiedler et al. (1996).[6] For Desertomycin G, the MICs were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

A general workflow for a broth microdilution assay is as follows:

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of antibiotic in broth dispense Dispense antibiotic dilutions and inoculum into microtiter plate start->dispense inoculum Prepare standardized bacterial inoculum inoculum->dispense incubate Incubate at appropriate temperature and duration dispense->incubate read Visually or spectrophotometrically assess bacterial growth incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Fig 1. General workflow for MIC determination.
Cytotoxicity Assay (IC50 Determination)

The cytotoxic activity of Desertomycin G was assessed using a colorimetric assay, likely an MTT or similar viability assay, to determine the concentration that inhibits 50% of cell growth (IC50).[7]

A general workflow for a cytotoxicity assay is as follows:

experimental_workflow_ic50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed cells in a 96-well plate and allow to adhere add_compounds Add compound dilutions to the cells seed_cells->add_compounds prepare_compounds Prepare serial dilutions of the test compound prepare_compounds->add_compounds incubate Incubate for a defined period (e.g., 48-72 hours) add_compounds->incubate add_reagent Add viability reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate to allow for color development add_reagent->incubate_reagent measure_absorbance Measure absorbance using a plate reader incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 value from dose-response curve measure_absorbance->calculate_ic50

Fig 2. General workflow for IC50 determination.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action and the specific signaling pathways affected by this compound, oasomycin, and desertomycin are not yet well-elucidated. Generally, macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] However, their effects on eukaryotic cells, particularly in the context of cytotoxicity, are likely to involve different mechanisms.

For macrolides exhibiting anticancer properties, several potential signaling pathways could be implicated. These include the induction of apoptosis, inhibition of cell proliferation, and disruption of key oncogenic signaling cascades. Recent studies on other macrolides have suggested their involvement in modulating pathways such as the integrated stress response and autophagy, which can impact tumor cell survival and proliferation.[9][10]

Molecular docking studies on desertomycins have suggested that they may bind to multiple proteins in M. tuberculosis, including RPSL, RPLC, and CLPC1, indicating a multi-targeted approach to its anti-mycobacterial activity.[1][5]

A simplified representation of a potential macrolide-induced signaling pathway leading to cell death in cancer cells is depicted below. It is important to note that this is a generalized pathway and the specific targets for the reviewed compounds are yet to be identified.

signaling_pathway Macrolide Macrolide Antibiotic (e.g., Desertomycin G) Cell_Membrane Cell Membrane Cellular_Target Intracellular Target(s) (e.g., Ribosomes, Kinases) Macrolide->Cellular_Target Enters Cell Stress_Response Cellular Stress Response (e.g., ROS, ER Stress) Cellular_Target->Stress_Response Induces Signaling_Cascade Signaling Cascade Activation (e.g., MAPK, p53) Stress_Response->Signaling_Cascade Activates Apoptosis Apoptosis Signaling_Cascade->Apoptosis Leads to

Fig 3. Hypothetical signaling pathway.

Conclusion

This comparative analysis highlights the distinct biological profiles of this compound and desertomycin, while underscoring the significant gap in our understanding of oasomycin's biological activity. This compound emerges as a potent antibacterial and antifungal agent, whereas desertomycin shows promise as both an antimicrobial and a cytotoxic agent against cancer cells.

The lack of quantitative data for oasomycin presents a clear opportunity for future research. A head-to-head comparison of all three macrolides produced by Streptomyces olivaceus Tü 4018, using standardized assays, would be invaluable for elucidating structure-activity relationships and identifying the most promising candidates for further development. Furthermore, in-depth studies into the specific molecular targets and signaling pathways of these compounds are crucial for understanding their mechanisms of action and for the rational design of more potent and selective derivatives. This guide serves as a foundational resource to stimulate and direct such future investigations.

References

Unraveling the Enigma of Kanchanamycin A: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel bioactive compound is paramount. Kanchanamycin A, a 36-membered polyol macrolide antibiotic isolated from Streptomyces olivaceus, has demonstrated promising antibacterial and antifungal activities.[1] However, its specific molecular target remains to be definitively identified. This guide provides a comparative analysis of potential targets for this compound, drawing parallels with structurally related compounds, and outlines key experimental strategies for its target identification and validation.

The primary hypothesis for this compound's mechanism of action centers on the disruption of the microbial cell membrane, a mode of action suggested for the broader class of guanidine-containing polyhydroxyl macrolides. This is supported by studies on the related compound, Azalomycin F5a, which has been shown to compromise cell membrane integrity.

Comparative Analysis of Antimicrobial Activity

To contextualize the potential of this compound, a comparison of its Minimum Inhibitory Concentrations (MICs) against various microorganisms alongside a related polyol macrolide, Azalomycin F, is presented below.

Test OrganismThis compoundAzalomycin F
Bacillus subtilis3.12 µg/mL1.56 µg/mL
Staphylococcus aureus6.25 µg/mL3.12 µg/mL
Escherichia coli>100 µg/mL>100 µg/mL
Pseudomonas fluorescens1.56 µg/mL3.12 µg/mL
Candida albicans12.5 µg/mL6.25 µg/mL
Mucor miehei3.12 µg/mL1.56 µg/mL
Data sourced from Fiedler et al., 1996.[2][3]

Proposed Mechanism of Action: Insights from Azalomycin F5a

Studies on Azalomycin F5a, a structurally similar polyol macrolide, suggest a multi-faceted attack on the bacterial cell envelope.[4] This provides a strong hypothetical framework for this compound's mechanism. The proposed mechanism involves:

  • Membrane Permeabilization: Azalomycin F5a has been shown to increase the permeability of the cell membrane, leading to the leakage of essential intracellular components.[5]

  • Interaction with Membrane Lipids: It is suggested that Azalomycin F5a interacts with phospholipids in the bacterial membrane, with a potential affinity for 1,2-dipalmitoyl-sn-glycero-3-phospho-glycerol (DPPG).[6]

  • Targeting Lipoteichoic Acid (LTA): In Gram-positive bacteria, Azalomycin F has been found to target LTA, a major component of the cell wall, and inhibit LTA synthase (LtaS), an enzyme crucial for LTA biosynthesis.[4]

Given the structural similarities, it is plausible that this compound shares a similar mechanism of action, targeting the microbial cell membrane and potentially inhibiting key enzymes involved in cell envelope biosynthesis.

Experimental Protocols for Target Identification and Validation

To definitively identify and validate the molecular target(s) of this compound, a systematic experimental approach is required. The following protocols outline key methodologies.

Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Pull-Down

This method aims to isolate binding partners of this compound from a cellular lysate.

Protocol:

  • Synthesis of an Affinity Probe: Chemically modify this compound by introducing a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

  • Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated agarose or magnetic beads.

  • Lysate Preparation: Prepare a whole-cell lysate from a susceptible microbial strain (e.g., Pseudomonas fluorescens) under non-denaturing conditions.

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a competitive binder, a change in pH, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells of a susceptible microorganism with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the treated cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Enzymatic Assays with Putative Targets

Based on the proposed mechanism of action from related compounds, enzymatic assays can be performed to assess the inhibitory activity of this compound on specific enzymes.

Protocol (Example with LTA Synthase):

  • Recombinant Enzyme Expression and Purification: Clone, express, and purify the putative target enzyme (e.g., LtaS from a susceptible bacterium).

  • Enzyme Activity Assay: Establish a functional assay to measure the activity of the purified enzyme. For LtaS, this could involve monitoring the incorporation of a labeled substrate into a lipid acceptor.

  • Inhibition Studies: Perform the enzyme activity assay in the presence of varying concentrations of this compound to determine its inhibitory effect.

  • Determination of IC50: Calculate the half-maximal inhibitory concentration (IC50) of this compound for the target enzyme.

Visualizing the Path to Discovery

To better illustrate the proposed mechanism and the experimental workflow, the following diagrams are provided.

G Proposed Mechanism of Action of this compound cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell PL Phospholipids IC Intracellular Components PL->IC Disruption leads to leakage of LTA Lipoteichoic Acid LtaS LTA Synthase LtaS->LTA Synthesizes KA This compound KA->PL Binds to KA->LTA Interacts with KA->LtaS Inhibits

Caption: Proposed multi-target mechanism of this compound.

G Workflow for Target Identification of this compound start Start: this compound acms Affinity Chromatography- Mass Spectrometry (AC-MS) start->acms putative_targets Identify Putative Binding Proteins acms->putative_targets cetsa Cellular Thermal Shift Assay (CETSA) putative_targets->cetsa enzymatic_assays Enzymatic Assays putative_targets->enzymatic_assays target_engagement Confirm Direct Target Engagement cetsa->target_engagement validated_target Validated Target(s) target_engagement->validated_target functional_validation Validate Functional Inhibition enzymatic_assays->functional_validation functional_validation->validated_target

Caption: Experimental workflow for this compound target ID.

By employing these established and robust methodologies, the scientific community can move closer to elucidating the precise molecular target(s) of this compound. This knowledge will be instrumental in optimizing its therapeutic potential and in the rational design of novel antimicrobial agents.

References

Kanchanamycin A: A Comparative Analysis of its Antibacterial Activity Against Clinically Relevant Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antibacterial activity of Kanchanamycin A, a polyol macrolide antibiotic, reveals a unique spectrum of activity when compared to several clinically used antibiotics. This guide provides a detailed comparison of its efficacy, mechanism of action, and the experimental protocols used for its evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

The in vitro activity of this compound was assessed against a panel of Gram-positive and Gram-negative bacteria and compared with established clinical antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was used as the primary metric for comparison. All data presented was determined using the broth microdilution method.

AntibioticClassS. aureusE. faecalisS. pneumoniaeE. coliP. aeruginosaK. pneumoniae
This compound Polyol Macrolide>100-->1006.25-
Azalomycin F Polyol Macrolide------
Vancomycin Glycopeptide1-21-4≤1---
Linezolid Oxazolidinone1-41-40.5-2---
Daptomycin Lipopeptide0.25-11-40.12-0.5---
Ceftriaxone Cephalosporin2-8-0.015-1≤0.125-18-32≤0.125-2
Ciprofloxacin Fluoroquinolone0.25-10.5-21-2≤0.015-0.060.25-1≤0.03-0.25
Meropenem Carbapenem≤0.12-≤0.06-0.25≤0.030.25-2≤0.03-0.12

Mechanism of Action

This compound, a 36-membered polyol macrolide, is understood to exert its antibacterial effect through the disruption of the bacterial cell membrane. This mechanism is characteristic of guanidine-containing macrolides, which can specifically target and interact with components of the cell envelope. In Gram-positive bacteria, a key target is lipoteichoic acid (LTA). The interaction with LTA is thought to disrupt the integrity of the cell envelope, leading to cell death.[1] While the precise molecular interactions of this compound are still under investigation, its structural similarity to other polyol macrolides suggests a similar mode of action.

In contrast, the comparator antibiotics utilize a variety of mechanisms:

  • Vancomycin: Inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • Linezolid: Inhibits protein synthesis by binding to the 50S ribosomal subunit.

  • Daptomycin: Disrupts the cell membrane by inserting its lipophilic tail, leading to depolarization and cell death.

  • Ceftriaxone: Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Ciprofloxacin: Inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Meropenem: Inhibits cell wall synthesis by binding to a wide range of PBPs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC values presented in this guide are primarily determined using the broth microdilution method, a standardized procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a known concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: The test bacterium is grown on an appropriate agar medium to obtain isolated colonies. Several colonies are then used to inoculate a saline or broth solution, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Antibiotic Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate Plate C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for MIC Determination

Signaling Pathway and Mechanism of Action Diagrams

The proposed mechanism of action for this compound involves the disruption of the bacterial cell membrane. The following diagram illustrates this process.

KanchanamycinA_MoA cluster_membrane Bacterial Cell Envelope Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Death Cell Death Cell Membrane->Cell Death Leads to Lipoteichoic Acid Lipoteichoic Acid Lipoteichoic Acid->Cell Membrane Anchors This compound This compound This compound->Lipoteichoic Acid Binds to Disruption Disruption Disruption->Cell Membrane Disrupts Integrity

References

Investigating cross-resistance between Kanchanamycin A and other antimicrobials.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Kanchanamycin A, a novel polyol macrolide antibiotic, and explores the current understanding of its antimicrobial activity. Due to a lack of specific studies on its cross-resistance with other antimicrobials, this document will focus on its known properties, its proposed mechanism of action based on structurally related compounds, and the experimental protocols that would be necessary to investigate its cross-resistance profile.

Overview of this compound

This compound is a 36-membered polyol macrolide antibiotic isolated from the bacterium Streptomyces olivaceus.[1][2] Structurally, it is characterized by a large bicyclic carbon skeleton formed by a 36-membered lactone ring and a 6-membered hemiacetal ring.[3][4] A distinctive feature of this compound is the presence of a terminal urea moiety, which is uncommon for macrolides.[3][4]

This compound has demonstrated both antibacterial and antifungal activities.[1][2] It is reported to be particularly effective against Pseudomonas fluorescens.[1][2] Some studies also indicate a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[5]

Proposed Mechanism of Action of this compound and Related Macrolides

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other guanidine-containing polyhydroxyl macrolides provides strong indications of its mode of action.[6][7] These related compounds are known to target and disrupt the bacterial cell membrane.[8]

The proposed mechanism involves the interaction of the positively charged guanidinium group with the negatively charged components of the bacterial cell membrane, such as phospholipids and lipoteichoic acid (in Gram-positive bacteria).[6][8] This interaction leads to membrane destabilization, increased permeability, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_disruption Membrane Disruption cluster_death Cellular Outcome PL Phospholipids Destab Membrane Destabilization PL->Destab LTA Lipoteichoic Acid (Gram-positive) LTA->Destab KanA This compound KanA->PL Binding to phospholipid heads KanA->LTA Targeting of lipoteichoic acid Perm Increased Permeability CellDeath Cell Death Perm->CellDeath Destab->Perm

Proposed Mechanism of Action for Guanidine-Containing Macrolides.

The Need for Cross-Resistance Studies

Currently, there is a significant gap in the scientific literature regarding the cross-resistance of this compound with other antimicrobial agents. Understanding these potential interactions is critical for its development as a therapeutic agent. Cross-resistance studies would reveal whether exposure to other antibiotics could lead to resistance to this compound, and vice-versa. This information is vital for predicting its efficacy in clinical settings where multi-drug resistance is a major concern.

Experimental Protocols for Investigating Cross-Resistance

A fundamental step in assessing cross-resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound and other antimicrobials against a panel of clinically relevant bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[9][10][11][12]

Protocol for Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and other comparator antibiotics in an appropriate solvent.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth medium) into the wells of a 96-well microtiter plate.[12]

  • Serial Dilutions: Perform two-fold serial dilutions of each antimicrobial agent across the rows of the plate to create a concentration gradient.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12][13]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[12][13] Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[12][13]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[10][11]

To investigate cross-resistance, this protocol would be applied to a panel of microorganisms with known resistance mechanisms to other classes of antibiotics. An increase in the MIC of this compound against strains resistant to other antibiotics would suggest cross-resistance.

A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions of Antimicrobials A->C B Prepare 96-Well Microtiter Plates B->C E Inoculate Plates C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plates (16-24h, 35-37°C) E->F G Read MIC (Lowest concentration with no visible growth) F->G H Analyze Data for Cross-Resistance G->H

General Experimental Workflow for MIC Determination.

Data Presentation for Future Cross-Resistance Studies

Should data on the cross-resistance of this compound become available, it should be presented in a clear and structured format for easy comparison. The following tables are examples of how such data could be organized.

Table 1: MICs of this compound Against a Panel of Resistant Bacterial Strains

Bacterial StrainResistance ProfileMIC of Comparator Antibiotic (µg/mL)MIC of this compound (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-Resistant>32 (Oxacillin)Data Needed
Escherichia coli (ESBL)Extended-Spectrum β-Lactamase Producer>64 (Ceftazidime)Data Needed
Pseudomonas aeruginosa (MDR)Multi-Drug Resistant>16 (Ciprofloxacin)Data Needed
Enterococcus faecium (VRE)Vancomycin-Resistant>256 (Vancomycin)Data Needed

Table 2: MICs of this compound Against a Panel of Resistant Fungal Strains

Fungal StrainResistance ProfileMIC of Comparator Antifungal (µg/mL)MIC of this compound (µg/mL)
Candida albicans (Fluconazole-R)Azole-Resistant>64 (Fluconazole)Data Needed
Aspergillus fumigatus (Amphotericin B-R)Polyene-Resistant>8 (Amphotericin B)Data Needed

Conclusion and Future Directions

This compound is a promising antimicrobial agent with a potentially novel mechanism of action targeting the cell membrane. However, the lack of data on its cross-resistance with other antibiotics is a critical knowledge gap that hinders its preclinical and clinical development. Future research should prioritize comprehensive studies to determine the MIC of this compound against a broad panel of drug-resistant microorganisms. Such data will be invaluable for understanding its potential therapeutic role and for designing effective combination therapies to combat multidrug-resistant infections.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic blueprints of complex polyketide antibiotics reveals key architectural similarities and differences that govern their structural diversity and biosynthetic pathways. This guide provides a comparative analysis of the biosynthetic gene clusters (BGCs) of Kanchanamycin A and the structurally related polyketides Azalomycin F, Niphimycin C, and Concanamycin A, offering valuable insights for researchers in natural product discovery and synthetic biology.

While the complete biosynthetic gene cluster for this compound from Streptomyces olivaceus Tü4018 is not yet publicly available, a comparative analysis based on its known structural relatives provides a framework for understanding its biosynthesis. This guide focuses on the BGCs of Azalomycin F, Niphimycin C, and Concanamycin A, all large polyol macrolides with significant structural homology to this compound.

Comparative Overview of Biosynthetic Gene Clusters

The biosynthesis of these complex polyketides is orchestrated by large, modular Type I polyketide synthases (PKSs) encoded by contiguous sets of genes known as biosynthetic gene clusters. These clusters harbor not only the core PKS genes but also a suite of tailoring enzymes responsible for post-PKS modifications, as well as genes for regulation, resistance, and precursor supply.

FeatureAzalomycin FNiphimycin CConcanamycin A
Producing Organism Streptomyces sp. 211726Streptomyces sp. IMB7-145Streptomyces neyagawaensis ATCC 27449
BGC Size (kb) 129.8132.4~100
Number of ORFs 333128[1]
Core PKS Genes 556[1]
Number of PKS Modules 161614[2]
GenBank Accession KY484834.1MF671979.1DQ149987.1[1]

Domain Organization of Polyketide Synthases

The modular nature of Type I PKSs is central to the programmed biosynthesis of the polyketide backbone. Each module is responsible for the incorporation and modification of a specific extender unit. The key catalytic domains within each module include the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Additional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) determine the reduction state of the growing polyketide chain.

A detailed comparative analysis of the domain organization across the PKS genes of Azalomycin F, Niphimycin C, and Concanamycin A reveals a high degree of conservation in the number and arrangement of modules, reflecting their structural similarities. However, variations in the presence and specificity of AT and reductive domains account for the observed differences in their chemical structures.

Visualizing the Biosynthetic Logic

To illustrate the relationships between the genetic organization and the biosynthetic pathway, the following diagrams depict the general workflow for polyketide biosynthesis and the experimental approaches used to characterize these gene clusters.

Polyketide_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Loading Module Module 1 Module 2 ... Module n Thioesterase (TE) Acetyl-CoA->PKS:f0 Starter Unit Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS:f2 Extender Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS:f1 Extender Unit Polyketide Backbone Polyketide Backbone PKS:f5->Polyketide Backbone Release Glycosylation Glycosylation Final Product Final Product Glycosylation->Final Product Hydroxylation Hydroxylation Hydroxylation->Final Product Methylation Methylation Methylation->Final Product Polyketide Backbone->Glycosylation Polyketide Backbone->Hydroxylation Polyketide Backbone->Methylation BGC_Characterization_Workflow Strain_Isolation Isolate Producer Strain gDNA_Extraction Genomic DNA Extraction Strain_Isolation->gDNA_Extraction Library_Construction Genomic Library Construction (Cosmid/BAC) gDNA_Extraction->Library_Construction Screening Library Screening with PKS-specific Probes Library_Construction->Screening Sequencing Sequencing of Positive Clones Screening->Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Sequencing->Bioinformatics Gene_Disruption Gene Disruption (e.g., CRISPR-Cas9) Bioinformatics->Gene_Disruption Heterologous_Expression Heterologous Expression Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS, NMR) Gene_Disruption->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Functional_Assignment Functional Assignment of Genes Metabolite_Analysis->Functional_Assignment

References

A Head-to-Head Comparison of Kanchanamycin A and Azalomycin F: Antimicrobial and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two structurally related 36-membered polyol macrolide antibiotics: Kanchanamycin A and Azalomycin F. Both natural products, primarily produced by Streptomyces species, have garnered interest for their significant biological activities. This document summarizes their known antimicrobial and cytotoxic properties, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways to aid in research and development decisions.

Chemical Structures

This compound is a novel polyol macrolide characterized by a bicyclic 36-membered lactone ring and a unique terminal urea moiety.[1]

Azalomycin F is a guanidyl-containing polyhydroxy macrolide. The Azalomycin F complex typically consists of several analogs, with F3a, F4a, and F5a being the main components.[2]

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been extensively elucidated in the available literature. However, based on its structural class as a large polyol macrolide, it is hypothesized to act by disrupting the cell membrane integrity of susceptible microorganisms, a common mechanism for this class of antibiotics.

Azalomycin F: The antimicrobial mechanism of Azalomycin F against Gram-positive bacteria, particularly Staphylococcus aureus, is multifaceted. It has been shown to:

  • Inhibit Lipoteichoic Acid (LTA) Synthesis: Azalomycin F targets and inhibits the enzyme LTA synthase (LtaS), which is crucial for the biosynthesis of LTA, a major component of the Gram-positive bacterial cell wall.

  • Disrupt Cell Envelope: It directly interacts with the cell membrane, causing disruption and leakage of cellular contents.

  • Induce Autolysis: The combined effect of LTA synthesis inhibition and cell envelope disruption leads to bacterial cell autolysis.

In the context of its anti-inflammatory and potential anticancer effects, Azalomycin F has been suggested to modulate the NF-κB and TNF signaling pathways .

Quantitative Data Presentation

Antimicrobial Activity

A direct comparative study of the minimal inhibitory concentrations (MICs) of this compound and Azalomycin F has been reported. The data, determined by the broth dilution method, is summarized in the table below.

Test OrganismThis compound (µg/mL)Azalomycin F (µg/mL)
Bacillus subtilis2.50.63
Staphylococcus aureus51.25
Escherichia coli>100>100
Pseudomonas fluorescens525
Candida albicans1.250.63
Saccharomyces cerevisiae1.250.63
Mucor miehei2.50.63
Penicillium notatum51.25

Data sourced from Fiedler et al., 1996.

Interpretation: Both compounds exhibit potent activity against Gram-positive bacteria and fungi. Azalomycin F generally shows lower MIC values (higher potency) against most of the tested strains compared to this compound. Notably, this compound demonstrates better activity against Pseudomonas fluorescens. Neither compound is effective against the Gram-negative bacterium Escherichia coli at the tested concentrations.

Anticancer Activity

Quantitative, head-to-head comparative data for the anticancer activity of this compound and Azalomycin F is limited in the current scientific literature.

Azalomycin F: Analogs of Azalomycin F have demonstrated cytotoxic activity against human cancer cell lines. The IC50 values for several new Azalomycin F analogs against the HCT-116 human colon carcinoma cell line are presented below.

CompoundIC50 against HCT-116 (µg/mL)
Azalomycin F analog 11.81
Azalomycin F analog 22.13
Azalomycin F analog 33.32
Azalomycin F analog 42.50
Azalomycin F analog 52.01
Azalomycin F analog 65.00
Azalomycin F analog 74.31

Data sourced from Yuan et al., 2013.

This compound: To date, there are no published studies providing specific IC50 values for the cytotoxic activity of this compound against cancer cell lines. While its broad biological activities are acknowledged, its potential as an anticancer agent remains to be quantitatively evaluated.

Experimental Protocols

Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound, Azalomycin F) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Compound Dilutions: a. In a 96-well plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (microorganism, no compound), and the twelfth column as a negative control (broth only).

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for fungal growth.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well flat-bottom microtiter plates

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only). c. Incubate the plate for a further 48-72 hours.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. The cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Compound Dilutions A3 Inoculate Microplate A1->A3 A2 Prepare Microbial Inoculum A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 C1 Seed Cancer Cells C2 Treat with Compounds C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance & Calculate IC50 C4->C5

Fig. 1: General experimental workflow for determining MIC and IC50 values.
Azalomycin F and the NF-κB Signaling Pathway

Azalomycin F has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its dysregulation is also implicated in cancer.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_inhibition Inhibition by Azalomycin F cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates AzalomycinF Azalomycin F AzalomycinF->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IKK Phosphorylation Genes Target Gene Expression (Inflammation, Survival) NFkB_nuc->Genes Transcription

Fig. 2: Postulated inhibition of the canonical NF-κB pathway by Azalomycin F.
Azalomycin F and the TNF Signaling Pathway

The anti-inflammatory activity of Azalomycin F may also involve the modulation of the Tumor Necrosis Factor (TNF) signaling pathway, which is a potent activator of the NF-κB pathway.

TNF_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK NFkB_path NF-κB Pathway Activation IKK->NFkB_path Apoptosis Apoptosis Casp8 Caspase-8 FADD->Casp8 Casp8->Apoptosis AzalomycinF Azalomycin F AzalomycinF->IKK Potential Inhibition

Fig. 3: Overview of the TNF signaling pathway and a potential point of intervention for Azalomycin F.

Conclusion

Both this compound and Azalomycin F are potent antimicrobial agents with broad-spectrum activity against Gram-positive bacteria and fungi. Based on the available MIC data, Azalomycin F appears to be a more potent antimicrobial agent against a wider range of the tested microorganisms, with the exception of Pseudomonas fluorescens, against which this compound is more effective.

In terms of anticancer activity, Azalomycin F analogs have demonstrated moderate cytotoxicity against the HCT-116 human colon cancer cell line. In contrast, the anticancer potential of this compound remains largely unexplored, with a clear lack of quantitative data in the current literature.

The multifaceted mechanism of action of Azalomycin F, involving the inhibition of LTA synthesis and disruption of the cell envelope, makes it an interesting candidate for further investigation, particularly for combating drug-resistant Gram-positive pathogens. Further research is warranted to elucidate the precise mechanism of action of this compound and to explore its potential cytotoxic activities. This comparative guide highlights the therapeutic potential of both molecules and identifies key areas for future research and development.

References

Safety Operating Guide

Navigating the Disposal of Kanchanamycin A: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Kanchanamycin A is a polyol macrolide antibiotic. It is important to distinguish it from the more commonly known aminoglycoside antibiotic, Kanamycin A, as their chemical properties and potential hazards may differ.[1][2] In the absence of specific data for this compound, a cautious approach, treating it as a hazardous chemical and biohazardous waste when applicable, is recommended.

Data Presentation: Chemical Properties and Potential Hazards

The following tables summarize the known chemical properties of this compound and the potential hazards associated with antibiotic compounds, using the related compound Kanamycin A as a reference for precautionary measures.

Table 1: Summary of Known Chemical Properties of this compound

PropertyValueSource
Chemical Class Polyol Macrolide AntibioticResearchGate
Producing Organism Streptomyces olivaceusResearchGate
Molecular Formula Not explicitly stated in search results-
Molecular Weight Not explicitly stated in search results-
Appearance White powder after lyophilizationResearchGate
Solubility Not explicitly stated in search results-

Table 2: Potential Hazards of Antibiotic Compounds (Reference: Kanamycin A)

This data is for Kanamycin A and should be used for precautionary guidance only in the absence of specific data for this compound.

Hazard CategoryDescription
Health Hazards May cause allergic skin or respiratory reactions.[3] Potential risk of harm to the unborn child and may impair fertility.[3] May cause irritation to the eyes, skin, and respiratory system.[3] Prolonged or repeated exposure may cause organ damage.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. Improper disposal can contribute to the development of antibiotic-resistant bacteria in the environment.[4][5]
Physical/Chemical Hazards Generally not considered flammable or explosive. However, like most fine organic powders, it can form explosive mixtures with air.

Experimental Protocols: General Disposal Procedure for Antibiotic Waste

The following is a step-by-step guide for the proper disposal of antibiotic waste in a laboratory setting. This protocol is based on general best practices for hazardous chemical and biological waste management.

Objective: To safely collect, segregate, and dispose of this compound and materials contaminated with it, in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

  • Designated, leak-proof, and sealable hazardous waste containers (plastic is often preferred to glass).[6]

  • Hazardous waste labels.[6][7]

  • Secondary containment for liquid waste.[7]

  • Sharps containers for contaminated sharps.[8]

  • Autoclave bags for biohazardous waste (if applicable).[9]

Methodology:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes:

      • Concentrated stock solutions.[3]

      • Unused or expired pure compound (solid).

      • Contaminated labware (e.g., pipette tips, microfuge tubes, flasks, gloves).

      • Contaminated liquid media.

      • Contaminated sharps (e.g., needles, serological pipettes).

    • Segregate waste based on its physical form (solid, liquid, sharps) and type (hazardous chemical, biohazardous).[8] Do not mix incompatible waste types.[7]

  • Containerization and Labeling:

    • Solid Waste: Place non-sharp, contaminated items (e.g., gloves, tubes, paper towels) into a designated hazardous waste container lined with a durable bag.

    • Liquid Waste: Collect concentrated stock solutions and contaminated media in a sealable, leak-proof container.[3] Store the container in secondary containment to prevent spills. Do not fill containers beyond 90% capacity.

    • Sharps Waste: Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container.[10]

    • Labeling: Immediately label all waste containers with a "Hazardous Waste" tag.[6][7] The label must include:

      • The full chemical name ("this compound"). Do not use abbreviations.[7]

      • The concentration and quantity of the waste.

      • The date of waste generation.[6]

      • The principal investigator's name and lab location.[6]

      • Appropriate hazard pictograms.[6]

  • Storage:

    • Store hazardous waste in a designated, secure area away from general lab traffic.[8]

    • Ensure containers are kept closed except when adding waste.[7]

    • Segregate containers according to chemical compatibility.[6]

  • Treatment and Disposal of Specific Waste Streams:

    • Stock Solutions and Unused/Expired Compound: These are considered hazardous chemical waste and must be collected for disposal by a licensed professional service.[3][8] DO NOT pour down the drain.[7]

    • Contaminated Media: Liquid media containing antibiotics should be treated as hazardous chemical waste.[3] While autoclaving can inactivate pathogens, it may not degrade the antibiotic.[3] Therefore, collect it for chemical waste disposal.

    • Contaminated Labware (Solids): Place in the designated solid hazardous waste container for professional disposal.

    • Empty Containers: Containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[7] After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the full, sealed, and properly labeled hazardous waste containers.[7]

    • Follow all institutional procedures for waste handover.

Mandatory Visualization: Laboratory Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste, including antibiotic compounds like this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Generate Laboratory Waste is_hazardous Is the waste contaminated with This compound or other hazardous chemicals? start->is_hazardous waste_type Determine Waste Form is_hazardous->waste_type  Yes is_biohazardous Is the waste biohazardous (e.g., contains pathogens)? is_hazardous->is_biohazardous  No liquid_waste Liquid Waste (Stock solutions, media) waste_type->liquid_waste Liquid solid_waste Solid Waste (Gloves, tubes, tips) waste_type->solid_waste Solid sharps_waste Sharps Waste (Needles, glass pipettes) waste_type->sharps_waste Sharps collect_liquid Collect in sealed, labeled hazardous waste container with secondary containment. liquid_waste->collect_liquid collect_solid Collect in labeled hazardous solid waste container. solid_waste->collect_solid collect_sharps Collect in labeled, puncture-proof sharps container. sharps_waste->collect_sharps ehs_pickup Arrange for disposal via Institutional EHS. collect_liquid->ehs_pickup collect_solid->ehs_pickup collect_sharps->ehs_pickup autoclave Autoclave according to institutional protocols. is_biohazardous->autoclave  Yes regular_trash Dispose in regular trash. is_biohazardous->regular_trash  No

Caption: Workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Kanchanamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for the handling of Kanchanamycin A. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating this compound as a potentially hazardous substance, is recommended. The following procedures are based on best practices for handling potent antibiotic and cytotoxic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-layered, powder-free nitrile gloves.Prevents skin contact. The outer layer is disposed of immediately after the procedure.
Lab Coat Disposable, solid-front gown with cuffed sleeves.Protects clothing and skin from contamination.
Eye Protection Safety goggles and a full-face shield.Protects eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Prevents inhalation of aerosolized particles, especially when handling the powdered form.
Shoe Covers Disposable shoe covers.Prevents the spread of contamination outside of the work area.

Operational Plans: Handling and Experimental Protocols

Strict adherence to the following protocols is crucial for ensuring personnel safety and preventing contamination.

Protocol for Handling Powdered this compound
  • Preparation: Work must be conducted in a designated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet to control airborne particles.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Weighing: Use a dedicated, calibrated balance inside the containment area. Handle the compound with spatulas and weighing boats that will be disposed of as contaminated waste.

  • Aliquoting: If preparing smaller quantities from a larger stock, perform this within the containment area.

  • Cleanup: After handling, decontaminate the work surface. All disposable materials used during the process are to be considered contaminated waste.

Protocol for Preparing this compound Solutions
  • Preparation: In a chemical fume hood, assemble all necessary materials, including the powdered this compound, solvent, and sterile, sealed containers.

  • PPE: Wear the full recommended personal protective equipment.

  • Dissolving: Slowly add the solvent to the powdered this compound to avoid splashing and aerosol generation. Do not add the powder to the solvent.

  • Mixing: Use a sealed container for mixing or vortexing to prevent the release of aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard warnings.

  • Storage: Store the solution in a secure, designated location according to its stability requirements.

Disposal Plans

All waste generated from handling this compound must be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down drains, can contribute to environmental contamination and the development of antibiotic resistance.[1]

Waste Segregation and Collection
  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container with a purple lid to indicate cytotoxic waste.[2]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, should be collected in a clearly labeled, leak-proof container lined with a yellow and purple-colored waste bag.[2]

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a sealed, shatter-resistant container clearly labeled as "Hazardous Chemical Waste: this compound."

Final Disposal
  • All this compound waste is classified as hazardous/special waste and must be segregated from other waste streams.[3]

  • The final disposal method for cytotoxic and potent antibiotic waste is typically high-temperature incineration.[4][5]

  • Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[2][5]

Emergency Procedures: Spill Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • PPE: For trained personnel involved in cleanup, do not re-enter the area without the full recommended PPE, including respiratory protection.

  • Containment:

    • For Powdered Spills: Cover the spill with absorbent pads gently to avoid creating dust. DO NOT use a dry cloth or sweep. The area should then be decontaminated with an appropriate cleaning solution.

    • For Liquid Spills: Cover the spill with absorbent material, working from the outside in.

  • Cleanup: Place all contaminated absorbent materials and any equipment used for cleanup into a designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with a 10% caustic solution or another institutionally approved decontaminating agent, followed by a final rinse.[6]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

KanchanamycinA_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management start Receive this compound ppe Don Full PPE start->ppe Before Handling setup Prepare Containment Area (Fume Hood/BSC) ppe->setup weigh Weigh Powder setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste (Sharps, Solids, Liquids) experiment->segregate Post-Experiment collect Collect in Labeled Hazardous Waste Containers segregate->collect incinerate Dispose via High-Temperature Incineration collect->incinerate

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.